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Core Science & Biosynthesis

Foundational

Synthesis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid: A Strategic Approach

An In-depth Technical Guide for Chemical Researchers and Professionals Abstract This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Chemical Researchers and Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid. This halogenated triazole derivative is a valuable heterocyclic building block in medicinal chemistry and materials science, owing to its unique electronic properties and multiple points for further functionalization. The strategy detailed herein focuses on a regioselective, multi-step synthesis commencing with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by saponification and subsequent regioselective chlorination. This document outlines the mechanistic rationale behind the chosen pathway, provides detailed, step-by-step experimental protocols, and emphasizes safety considerations critical for handling the involved reagents.

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern synthetic chemistry, recognized for its remarkable stability under a wide range of chemical conditions, including oxidation, reduction, and hydrolysis.[1] This stability, combined with its ability to act as a hydrogen bond acceptor and its dipole character, makes it an effective peptide bond isostere, leading to widespread applications in drug discovery. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized access to 1,4-disubstituted 1,2,3-triazoles, making them readily available scaffolds for developing new pharmaceuticals, agrochemicals, and functional materials.[2]

The target molecule, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid, incorporates three key functional handles: an N-ethyl group, a C4-carboxylic acid, and a C5-chloro atom.[3] The carboxylic acid provides a reactive site for amide bond formation, while the chloro-substituent can be displaced via nucleophilic substitution or participate in cross-coupling reactions, making this compound a highly versatile intermediate for library synthesis and lead optimization.[3]

Strategic Planning: A Retrosynthetic Analysis

To devise an efficient and high-yielding synthesis, a retrosynthetic approach is employed. The chosen strategy prioritizes the use of commercially available starting materials and well-established, high-fidelity reactions to ensure reproducibility and scalability.

The primary disconnection is made at the C5-Cl bond, suggesting a late-stage chlorination of a 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid precursor. This approach is advantageous as it avoids the handling of potentially unstable chlorinated starting materials and leverages the inherent electronic properties of the triazole ring to direct regioselective halogenation. The triazole-carboxylic acid intermediate is then disconnected via saponification of its corresponding ester. The core 1,4-disubstituted triazole ester ring is retrosynthetically cleaved into ethyl azide and an appropriate alkyne, ethyl propiolate, via the highly efficient CuAAC reaction.

G Target 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid Precursor1 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid Target->Precursor1 C5-Chlorination Precursor2 Ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate Precursor1->Precursor2 Saponification SM1 Ethyl Azide Precursor2->SM1 CuAAC Cycloaddition SM2 Ethyl Propiolate Precursor2->SM2 CuAAC Cycloaddition

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

This stage involves a two-step sequence: the formation of the triazole ester via cycloaddition, followed by its hydrolysis to the carboxylic acid.

Mechanistic Principles: The Power of "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most direct method for constructing the 1,2,3-triazole ring. While the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds with near-perfect regioselectivity to afford the 1,4-disubstituted product exclusively.[4] This reaction is robust, tolerant of a wide variety of functional groups, and typically proceeds in high yield under mild, often aqueous, conditions. The mechanism involves the formation of a copper(I)-acetylide, which then reacts with the azide in a stepwise manner.

Step 1: Synthesis of Ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate

This protocol details the CuAAC reaction between in situ generated ethyl azide and ethyl propiolate.

Experimental Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 7.15 g, 110 mmol) in deionized water (40 mL). In a separate dropping funnel, add bromoethane (C₂H₅Br, 7.3 mL, 98 mmol). Caution: Sodium azide is highly toxic. Bromoethane is volatile and a suspected carcinogen. Handle both in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Azide Formation: Place the flask in an ice bath to maintain a temperature of 0-5 °C. Add the bromoethane dropwise to the stirred sodium azide solution over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 18-24 hours to form ethyl azide. The reaction is typically performed as a biphasic mixture. Safety Critical: Organic azides are potentially explosive and should not be isolated. This protocol uses the azide in situ.

  • Cycloaddition Setup: In a separate 500 mL flask, prepare a solution of ethyl propiolate (HC≡CCO₂Et, 9.81 g, 100 mmol) in a 1:1 mixture of tert-butanol and water (200 mL). To this solution, add sodium ascorbate (1.98 g, 10 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1.25 g, 5 mmol).

  • Reaction Execution: Carefully add the ethyl azide mixture from step 2 to the flask containing the alkyne and catalyst.

  • Reaction Monitoring: Stir the resulting suspension vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the ethyl propiolate spot.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester as a colorless oil or white solid.

Step 2: Saponification to 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified Ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate (assuming 15.5 g, 91.6 mmol from the previous step) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH, 5.5 g, 137.5 mmol) in water (50 mL).

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL). Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Saponification A Ethyl Azide (in situ) C CuSO4 / Na Ascorbate t-BuOH / H2O, RT A->C B Ethyl Propiolate B->C D Ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate C->D E NaOH, EtOH/H2O Reflux D->E F 1. Evaporation 2. HCl (aq) E->F G 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid F->G

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Final Step: Regioselective C5-Chlorination

The final transformation involves the electrophilic chlorination of the electron-rich C5 position of the triazole ring.

Mechanistic Rationale and Reagent Selection

The C-H bond at the 5-position of 1,4-disubstituted 1,2,3-triazoles is susceptible to deprotonation and electrophilic attack. Various chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), or N-Chlorosuccinimide (NCS). For laboratory-scale synthesis, NCS is often the preferred reagent due to its solid nature, ease of handling, and milder reaction conditions, which minimize the formation of side products.[3] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF.

Experimental Protocol for Chlorination

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (10.0 g, 64.5 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 9.4 g, 70.9 mmol, 1.1 equivalents) to the suspension in one portion.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Add water (100 mL) to the residue. The product may precipitate out. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution or as an oil, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid, as a white solid.

Data and Characterization

All intermediates and the final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm their identity and purity.

CompoundStepTypical YieldPurity (by NMR/LC-MS)
Ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate185-95%>95%
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid290-98%>98%
5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid 3 75-85% >98%

Safety Considerations

  • Azides: Sodium azide is acutely toxic and can form explosive heavy metal azides. Alkyl azides, like the in situ generated ethyl azide, are potentially explosive, especially if heated or concentrated. Never attempt to isolate the neat ethyl azide.

  • Corrosives: Handle concentrated acids (HCl) and bases (NaOH) with extreme care in a fume hood, wearing appropriate gloves, lab coat, and safety glasses.

  • Chlorinating Agents: N-Chlorosuccinimide is an irritant and should be handled with gloves in a well-ventilated area.

  • Solvents: Use flammable organic solvents in a fume hood, away from ignition sources.

Conclusion

This guide details a reliable and efficient three-step synthesis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid. The strategy leverages a highly regioselective copper-catalyzed click reaction to construct the core heterocycle, followed by straightforward functional group manipulations. The protocols provided are scalable and utilize readily available reagents, making this valuable synthetic intermediate accessible for applications in pharmaceutical and materials science research. The causality behind each step, from the choice of catalyst to the selection of the chlorinating agent, is grounded in established principles of organic chemistry, ensuring a trustworthy and reproducible process.

References

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current development. Bioorganic Chemistry, 71, 30-54.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Mishra, K. B., & Tiwari, V. K. (2024). Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. Organic & Biomolecular Chemistry.

  • EvitaChem. (n.d.). 5-Chloro-2H-1,2,3-triazole-4-carboxylic acid. EvitaChem.

  • Katritzky, A. R., & Zhang, Y. (2008). 1,2,3-Triazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 5, pp. 1-125). Elsevier.

  • Bertelli, G., Ghelfi, F., & Pagnoni, U. M. (1998). A new, one-pot synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids. European Journal of Medicinal Chemistry, 33(2), 113-122.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

  • Ibrahim, M. A. A. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 33(6), 2912-2920.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Kumar, A., Singh, A., & Sharma, S. (2018). Copper-Catalyzed Decarboxylative [3 + 2] Cycloaddition of Cinnamic Acids with Aryl Azides: A Regioselective Synthesis of 1,5-Disubstituted-1,2,3-triazoles. The Journal of Organic Chemistry, 83(15), 8415-8423.

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Exploratory

Physicochemical Profiling and Synthetic Mechanics of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 14327...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2) is a highly functionalized heterocyclic building block that has garnered significant attention in modern drug discovery and agrochemical development[1]. Characterized by a 1,4,5-trisubstituted triazole core, this molecule serves as a metabolically stable bioisostere for amide bonds and a rigid scaffold for pharmacophore presentation. This whitepaper provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its synthesis via interrupted click chemistry, and self-validating protocols for its characterization.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative metrics of this compound is critical for predicting its pharmacokinetic behavior, particularly its membrane permeability and target engagement capabilities. The table below summarizes its core physicochemical data.

PropertyValueMechanistic Causality / Implication
IUPAC Name 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acidDefines the 1,4,5-trisubstitution pattern essential for its rigid geometry.
CAS Number 1432747-14-2Unique identifier for sourcing and database cross-referencing[1].
Molecular Formula C₅H₆ClN₃O₂Indicates a high heteroatom-to-carbon ratio, typical of fragment-like leads.
Molecular Weight 175.57 g/mol Well within the "Rule of 3" for fragment-based drug discovery (FBDD).
SMILES CCN1C(Cl)=C(C(=O)O)N=N1Useful for in silico docking and molecular dynamics simulations.
Estimated pKa ~2.8 – 3.2The electron-withdrawing triazole ring and inductive (-I) effect of the C5-chlorine lower the pKa compared to aliphatic acids. It is predominantly ionized at physiological pH.
Estimated LogP ~1.1The lipophilic ethyl and chloro groups perfectly balance the highly polar carboxylic acid, ensuring optimal aqueous solubility without sacrificing membrane permeability.
Topological PSA 68.0 ŲFacilitates excellent oral bioavailability and potential blood-brain barrier (BBB) penetration, as it falls well below the 90 Ų threshold for CNS drugs.

Structural Mechanics & Causality in Drug Design

The strategic placement of substituents on the 1,2,3-triazole ring is not arbitrary; it is driven by precise structural mechanics:

  • The C4-Carboxylic Acid: Acts as a primary anchor for electrostatic interactions. In the context of treating oxalate-related diseases, this moiety mimics natural substrates like glycolate, allowing it to competitively bind to the active site of metalloenzymes such as human glycolate oxidase (hGOX)[2].

  • The C5-Chlorine Atom: Serves a dual purpose. First, it acts as a halogen bond donor, establishing highly directional interactions with backbone carbonyls in protein binding pockets. Second, it sterically locks the conformation of the adjacent carboxylic acid, reducing entropic penalties upon target binding.

  • The N1-Ethyl Group: Tunes the lipophilicity (LogP) and occupies hydrophobic sub-pockets, preventing the molecule from being overly hydrophilic, which would otherwise hinder cellular uptake.

Synthetic Workflow: The Interrupted Click Approach

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted triazoles with a proton at the C5 position. To achieve the 1,4,5-trisubstitution pattern required for 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid, an interrupted click reaction must be employed[3][4].

This methodology intercepts the highly reactive 5-copper(I) triazolide intermediate with an electrophilic chlorine source before protonation can occur.

SynthesisWorkflow N1 Ethyl Azide + Ethyl Propiolate N2 Cu(I)-Catalyzed Cycloaddition N1->N2 N3 5-Copper(I) Triazolide Intermediate N2->N3 Regioselective N4 Electrophilic Trapping (NCS) N3->N4 N5 Ethyl 5-Chloro-1-ethyl-triazole-4-carboxylate N4->N5 C-Cl Bond Formation N6 Saponification & Acidification N5->N6 N7 Target Compound (CAS: 1432747-14-2) N6->N7 Ester Cleavage N8 Analytical Validation (NMR/MS) N7->N8 QA/QC

Fig 1. Interrupted click synthesis workflow for 5-chloro-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Synthesis Protocol

Note: This protocol is designed with causality in mind, explaining the "why" behind every reagent choice.

Step 1: Preparation of the CuAAC Reaction Mixture

  • Action: Dissolve ethyl propiolate (1.0 eq) and ethyl azide (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: A protected alkyne (ethyl propiolate) is used instead of propiolic acid because free carboxylic acids can coordinate with and poison the copper catalyst. DCM is chosen as a strictly aprotic solvent to prevent the premature protonation of the intermediate.

Step 2: Catalytic Activation

  • Action: Add CuI (0.05 eq) and a stabilizing ligand (e.g., TBTA) to the mixture. Stir at room temperature until the 5-copper(I) triazolide intermediate is fully formed.

  • Causality: The TBTA ligand protects the Cu(I) oxidation state from disproportionation and accelerates the regioselective formation of the intermediate[3].

Step 3: Electrophilic Trapping

  • Action: Introduce N-chlorosuccinimide (NCS, 1.5 eq) directly into the reaction vessel. Stir for 4 hours.

  • Causality: NCS acts as a mild, controlled electrophilic chlorine source. It rapidly intercepts the cuprate intermediate, forging the C-Cl bond at the C5 position, effectively bypassing the standard protonation pathway[4].

Step 4: Saponification and Acidification

  • Action: Isolate the intermediate ester via silica gel chromatography. Dissolve it in a 1:1 mixture of THF and 1M NaOH (aq). Stir at 40°C for 2 hours.

  • Causality: THF ensures the organic intermediate remains soluble in the aqueous base, driving the nucleophilic acyl substitution (ester hydrolysis) to completion.

  • Action: Acidify the aqueous layer with 1M HCl to pH ~2.0. Filter the resulting precipitate and dry under vacuum.

  • Causality: Dropping the pH below the compound's pKa (~3.0) forces the carboxylate to protonate, drastically reducing its aqueous solubility and causing the pure target compound to precipitate.

Self-Validating Analytical Validation System

To ensure absolute trustworthiness in the synthesized batch, the following self-validating analytical protocols must be executed. A protocol is "self-validating" when the data inherently proves the success of the specific mechanistic steps taken.

Protocol A: LC-MS Isotopic Profiling
  • Methodology: Run the sample using Electrospray Ionization in negative mode (ESI-).

  • Self-Validation Check: The primary peak will appear at m/z 174.0 [M-H]-. The system is self-validating if, and only if, a secondary peak at m/z 176.0 is observed at exactly ~33% the intensity of the parent peak. This 3:1 ratio is the universal isotopic signature of a single chlorine atom (³⁵Cl and ³⁷Cl), definitively proving that the interrupted click trapping (Step 3) was successful and distinguishing the product from unchlorinated byproducts.

Protocol B: ¹H and ¹³C NMR Spectroscopy
  • Methodology: Dissolve the sample in DMSO-d₆ and acquire spectra at 400 MHz.

  • Self-Validation Check (¹H NMR): The spectrum must show a distinct triplet (~1.4 ppm, 3H) and quartet (~4.4 ppm, 2H) corresponding to the N1-ethyl group. Crucially, the absence of a singlet at ~8.0–8.5 ppm (which would correspond to a C5-proton) serves as internal validation of complete C5-chlorination.

  • Self-Validation Check (¹³C NMR): The carbonyl carbon will appear highly deshielded (~160 ppm). The C4 and C5 carbons of the triazole ring will appear between 130–140 ppm, with the C5 resonance shifted significantly downfield compared to a non-chlorinated analog due to the electronegativity of the chlorine atom.

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Foundational

Spectral Characterization and Elucidation of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance In the realm of modern drug discovery, the 1,2,3-triazole core is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amide bonds and aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In the realm of modern drug discovery, the 1,2,3-triazole core is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amide bonds and aromatic rings. Specifically, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2) represents a highly functionalized heterocycle where the precise arrangement of substituents dictates its physicochemical behavior. The introduction of a chlorine atom at the C5 position not only modulates the lipophilicity (LogP) of the molecule but also introduces a heavy-atom effect that significantly alters its spectral footprint. These derivatives are widely utilized in medicinal chemistry as building blocks for developing new therapeutic agents due to their unique biological activities and structural rigidity .

This whitepaper provides an authoritative, in-depth analysis of the spectral data required to unequivocally characterize this compound. By examining the causality behind the spectroscopic phenomena and establishing self-validating analytical protocols, researchers can ensure the highest standards of structural integrity.

Synthetic Origins and Sample Integrity

The synthesis of 1,4,5-trisubstituted 5-chloro-1,2,3-triazoles is typically achieved via copper(I)-catalyzed interrupted click reactions. In this pathway, the intermediate 5-copper(I) triazolide is intercepted and trapped by an electrophilic chlorine source, such as N-chlorophthalimide or N-chlorosuccinimide, prior to protonation . Comprehensive chemical substance databases classify these 5-chloro-1H-1,2,3-triazole-4-carboxylic acid derivatives as critical intermediates requiring rigorous analytical validation .

Because residual copper catalysts or unreacted electrophilic halogens can severely quench NMR signals (via paramagnetic relaxation) or suppress ionization in mass spectrometry, sample purity is paramount. The protocols detailed below assume a purity of >98%, achieved via reverse-phase preparative HPLC.

Spectral Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the NMR spectra are governed by the strong electron-withdrawing nature of the triazole core and the inductive effects of the substituents.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.52Broad singlet (br s)1H--COOH (Carboxylic acid)
4.50Quartet (q)2H7.3>N-CH₂- (Ethyl methylene)
1.45Triplet (t)3H7.3-CH₃ (Ethyl methyl)
  • Mechanistic Causality: The resonance of the N-methylene protons appears highly deshielded at δ 4.50 ppm. This is not merely a function of the adjacent nitrogen; it is driven by the strong σ -inductive electron withdrawal from the aromatic 1,2,3-triazole core. The carboxylic acid proton (δ 13.52) appears as a broad singlet due to rapid intermolecular chemical exchange and hydrogen bonding in the DMSO solvent.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCarbon Type
161.0C=OCarboxyl carbon
138.5C4Triazole ring carbon (attached to COOH)
128.0C5Triazole ring carbon (attached to Cl)
44.5C1'Ethyl methylene carbon
14.5C2'Ethyl methyl carbon
  • Mechanistic Causality: The C5 carbon resonance (δ 128.0 ppm) is heavily influenced by the directly attached chlorine atom. While halogens are electronegative, chlorine also donates electron density via π -resonance into the aromatic ring, competing with its σ -inductive withdrawal. This delicate balance, combined with the heavy-atom effect, positions C5 upfield relative to the highly deshielded C4 (δ 138.5 ppm), which is adjacent to the electron-withdrawing carboxyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides definitive proof of the functional group integrity, specifically the carboxylic acid and the halogenated aromatic ring.

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500Broad, MediumO-H stretch (H-bonded carboxylic acid)
2980, 2935WeakC-H stretch (aliphatic ethyl group)
1705StrongC=O stretch (conjugated carboxylic acid)
1540, 1450MediumC=C / C=N ring stretching (triazole core)
1080MediumC-Cl stretch
  • Mechanistic Causality: The C=O stretching frequency is observed at 1705 cm⁻¹, which is lower than that of an isolated aliphatic carboxylic acid (~1720-1730 cm⁻¹). This bathochromic shift is caused by the conjugation of the carbonyl group with the aromatic π -system of the triazole ring, which weakens the C=O double bond character.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular weight and provides the definitive isotopic signature of the chlorine atom.

Table 4: HRMS (ESI-TOF, Negative Ion Mode)

IonFormulaCalculated m/zObserved m/zMass Error (ppm)
[M-H]⁻ (³⁵Cl)C₅H₅³⁵ClN₃O₂174.0070174.0065-2.8
[M-H]⁻ (³⁷Cl)C₅H₅³⁷ClN₃O₂176.0041176.0038-1.7
  • Mechanistic Causality: The presence of the chlorine atom at the C5 position is unequivocally confirmed by the isotopic envelope. The characteristic 3:1 intensity ratio between the m/z 174 and m/z 176 peaks arises directly from the natural terrestrial abundance of the ³⁵Cl (75.78%) and ³⁷Cl (24.22%) isotopes.

Self-Validating Experimental Protocols

To ensure data reproducibility and trustworthiness, the following methodologies incorporate mandatory self-validating checkpoints.

Protocol 1: High-Resolution NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is selected due to the high polarity and hydrogen-bonding capacity of the carboxylic acid. Less polar solvents (e.g., CDCl₃) would induce aggregation, resulting in severe line broadening and loss of multiplet resolution.

  • Self-Validating Checkpoint (Shimming): Insert the NMR tube into the 400 MHz spectrometer. Perform automated gradient shimming followed by manual fine-tuning on the Z1 and Z2 axes.

    • Validation: The full width at half maximum (FWHM) of the TMS signal must be measured. If FWHM > 0.5 Hz, the acquisition must be halted and the sample re-shimmed. Proceeding with poor homogeneity will obscure the critical 7.3 Hz coupling constants of the ethyl group.

  • Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, 30° flip angle.

    • ¹³C NMR: 1024 scans, D1 of 2.0 s, utilizing power-gated decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) overestimation while maintaining decoupled singlets.

  • Processing: Apply a 0.3 Hz exponential line broadening function (LB) for ¹H, and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct manually.

Protocol 2: LC-HRMS (ESI-TOF) Analysis Workflow
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validating Checkpoint (System Equilibration): Run three blank injections (solvent only) prior to the sample.

    • Validation: Analyze the background signal at m/z 174. The signal must be < 10³ counts. If higher, column carryover is present, and an extended wash gradient must be executed before proceeding.

  • Acquisition: Operate the ESI source in negative ion mode . Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

    • Causality: Negative ion mode is explicitly chosen because the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ anion, providing a signal-to-noise ratio magnitudes higher than positive mode [M+H]⁺ ionization.

  • Mass Calibration: Infuse a standard calibrant (e.g., sodium formate cluster) immediately prior to the run to ensure mass accuracy remains within a 5 ppm tolerance window.

Spectral Elucidation Logic

The following diagram maps the multimodal logic used to validate the structure of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

SpectralValidation Compound 5-Chloro-1-ethyl-1H-1,2,3-triazole- 4-carboxylic acid NMR1H 1H NMR Spectroscopy Compound->NMR1H NMR13C 13C NMR Spectroscopy Compound->NMR13C HRMS HRMS (ESI-TOF) Compound->HRMS FTIR FT-IR Spectroscopy Compound->FTIR Ethyl N-Ethyl Group: Triplets & Quartets NMR1H->Ethyl Core Triazole Core: C4 & C5 Shifts NMR13C->Core Isotope Chlorine Signature: 3:1 Isotope Ratio HRMS->Isotope Carbonyl Carboxyl Group: C=O & O-H Stretches FTIR->Carbonyl Validation Complete Structural Validation Ethyl->Validation Core->Validation Isotope->Validation Carbonyl->Validation

Multimodal spectral validation workflow for structural elucidation.

References

  • [1] 5-chloro-1H-1,2,3-triazole-4-carboxylic acid — Chemical Substance Information. NextSDS. URL: [Link]

  • [2] Copper(I)-Catalyzed Interrupted Click Reaction: Synthesis of 1,4,5-Trisubstituted 5-Chloro-1,2,3-Triazoles. ResearchGate. URL:[Link]

Sources

Exploratory

A Predictive &amp; Methodological Guide to Elucidating the Mechanism of Action of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract This technical guide addresses the mechanism of action (MOA) for the novel chemical entity, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid. As this specific molecule is not extensively characterized in pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the mechanism of action (MOA) for the novel chemical entity, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid. As this specific molecule is not extensively characterized in public-domain literature, this document presents a predictive and methodological framework for its investigation. We begin by dissecting the compound's structural motifs to generate rational hypotheses about its potential biological targets. Subsequently, we provide a comprehensive, multi-tiered experimental roadmap designed to systematically identify its cellular phenotype, isolate its direct binding partners, and validate its precise biochemical mechanism. This guide furnishes researchers and drug development professionals with detailed, field-proven protocols for techniques including phenotypic screening, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography-Mass Spectrometry (AC-MS), culminating in target validation through enzyme kinetics. The objective is to provide a rigorous, actionable strategy for transforming a novel compound from a chemical structure into a well-understood pharmacological agent.

Introduction and Structural Hypothesis Generation

The elucidation of a small molecule's mechanism of action is a critical step in drug discovery, providing the foundation for rational optimization, safety assessment, and clinical development.[1][2] The subject of this guide, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as CETA), is a novel compound whose biological activity is yet to be defined. Our approach, therefore, is to build a scientific strategy from first principles, starting with its molecular structure.

1.1. Structural Analysis of CETA

The CETA molecule comprises several key functional groups, each suggesting potential interactions with biological macromolecules:

  • 1,2,3-Triazole Core: This heterocyclic scaffold is a well-established pharmacophore present in a wide array of approved drugs, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[3][4][5] Triazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects.[4][6][7] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially interacting with target proteins.[5]

  • Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor and can exist as a negatively charged carboxylate at physiological pH. This feature often mimics natural substrates like amino acids or metabolites, suggesting CETA could be a competitive inhibitor for enzymes that recognize carboxylates, such as dehydrogenases, proteases, or certain kinases.

  • Chloro Group: The electronegative chlorine atom can alter the electronic properties of the triazole ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity to a protein target.

  • N-ethyl Group: This alkyl substituent increases the lipophilicity of the molecule, which may enhance cell membrane permeability and influence how the compound fits into a hydrophobic binding pocket.

1.2. Initial Mechanistic Hypotheses

Based on this analysis, we can formulate several primary hypotheses for CETA's MOA:

  • Enzyme Inhibition: CETA may act as a competitive or non-competitive inhibitor of an enzyme, with the carboxylic acid moiety playing a key role in binding to the active site. Potential targets include metabolic enzymes, kinases, or proteases.[8]

  • Receptor Modulation: The molecule could function as an agonist or antagonist at a cell surface or nuclear receptor, although this is generally less common for small, polar molecules unless they mimic a natural ligand.

  • Disruption of Protein-Protein Interactions: While less predictable from structure alone, the triazole scaffold can provide a rigid framework to present other functional groups in a specific orientation to interfere with a protein-protein interface.

The following sections outline a systematic workflow to test these hypotheses and definitively identify the molecular target and MOA.

Tier 1: Phenotypic Screening to Define Biological Activity

Before seeking a specific molecular target, it is crucial to understand what CETA does to cells. Phenotypic screening provides this initial, unbiased assessment of biological effect.[9][10]

2.1. Rationale for Phenotypic Screening

Phenotypic assays allow for the discovery of compounds that modulate a biological process of interest without preconceived notions about the molecular target.[9] This is particularly valuable for a novel compound like CETA. A primary and broadly informative assay is the cell viability/cytotoxicity screen.

2.2. Experimental Protocol: Cell Viability Assay (MTT/MTS Assay)

This protocol determines the concentration at which CETA affects cell proliferation or induces cell death.

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of CETA in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 0.5 nM) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the CETA dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours. This reagent is converted by metabolically active cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter dose-response curve.

Data Interpretation: A low micromolar or nanomolar IC50 value in one or more cell lines indicates significant biological activity and provides a rationale for proceeding with target identification.[11] Differential activity across the cell line panel may offer early clues about the relevant pathway or target.

Tier 2: Unbiased Target Identification Strategies

With evidence of bioactivity, the next critical phase is to identify the direct molecular binding partner(s) of CETA.[12][13] We will describe two powerful, orthogonal, and unbiased approaches: one label-free (CETSA) and one affinity-based (AC-MS).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle that when a small molecule binds to its protein target, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[14][15][16] This change in thermal stability can be detected in a cellular environment, providing direct evidence of target engagement in a physiological context.[17][18]

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with CETA or Vehicle (DMSO) A->B C 3. Aliquot cells and heat across a temperature gradient B->C D 4. Lyse Cells C->D E 5. Separate Soluble & Insoluble Fractions (Centrifugation) D->E F 6. Detect Target Protein (Western Blot or MS) E->F G 7. Plot Melt Curves & Identify Shift F->G

Caption: CETSA workflow for identifying target engagement.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Grow the most sensitive cell line from the phenotypic screen to ~80% confluency. Treat cells with a high concentration of CETA (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes, followed by cooling for 3 minutes.[15][16]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles or addition of a mild detergent. Separate the soluble protein fraction (supernatant) from the precipitated aggregates by high-speed centrifugation.

  • Protein Detection: Analyze the supernatant fractions by SDS-PAGE and Western Blotting using an antibody against a candidate protein (if one is hypothesized) or proceed to mass spectrometry for an unbiased, proteome-wide analysis (TPP - Thermal Proteome Profiling).[19]

  • Data Analysis: Quantify the band intensity at each temperature for both CETA-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the CETA-treated sample indicates target stabilization.

Table 1: Hypothetical CETSA Melt-Shift Data for a Candidate Target

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (CETA-Treated)
46100100
499598
528295
555185
582560
611035
64515
Tagg (°C) ~55.2 ~58.8
Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

Principle: This biochemical method uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture like a cell lysate.[20][21][22] The captured proteins are then identified by mass spectrometry, providing a direct list of potential targets.[12][23]

Workflow Diagram:

ACMS_Workflow cluster_prep Probe & Matrix Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification A 1. Synthesize CETA-Linker (e.g., via ethyl group) B 2. Immobilize probe onto affinity beads (e.g., NHS-activated) A->B D 4. Incubate lysate with CETA-beads (+/- free CETA as competitor) B->D C 3. Prepare Cell Lysate C->D E 5. Wash away non-specific binders D->E F 6. Elute bound proteins E->F G 7. Digest proteins (Trypsin) F->G H 8. Analyze peptides by LC-MS/MS G->H I 9. Identify specific binders by database search H->I

Caption: Affinity Chromatography-Mass Spectrometry workflow.

Experimental Protocol: AC-MS Target Identification

  • Probe Synthesis: Synthesize an analog of CETA with a linker arm suitable for immobilization (e.g., an amino-terminated linker attached at a position determined not to be critical for activity, potentially replacing the ethyl group).

  • Matrix Preparation: Covalently couple the CETA-linker probe to NHS-activated sepharose beads or similar solid support. Prepare control beads with no ligand.

  • Cell Lysate Preparation: Prepare a native protein lysate from the target cells.

  • Affinity Pulldown: Incubate the lysate with the CETA-beads. In a parallel control experiment, pre-incubate the lysate with a high concentration of free, unmodified CETA before adding the beads. This competition control is critical for distinguishing specific binders from non-specific ones.

  • Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound.

  • Elution and Digestion: Elute the bound proteins from the beads (e.g., using SDS or a pH change). Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry.[24]

  • Data Analysis: Identify proteins that are significantly enriched on the CETA-beads compared to control beads and whose binding is competed away by free CETA.

Tier 3: Target Validation and Mechanistic Characterization

Identifying a candidate protein is not the end of the journey. The final tier involves rigorously validating the interaction and elucidating precisely how CETA modulates the target's function.[25]

4.1. Rationale for Validation

Unbiased methods can yield false positives. Validation experiments are essential to confirm a direct, functional interaction between CETA and the candidate protein and to characterize the nature of that interaction (e.g., competitive vs. non-competitive inhibition).

4.2. Experimental Protocol: Enzyme Inhibition Kinetics

Assuming the identified target is an enzyme (e.g., a kinase named "TargetX"), this protocol determines the inhibition constant (Ki) and the mode of inhibition.[26][27][28]

Methodology:

  • Obtain Recombinant Enzyme: Source or produce purified, recombinant TargetX protein.

  • Develop an Activity Assay: Use a suitable assay to measure TargetX activity, such as a colorimetric, fluorescent, or radiometric assay that monitors the conversion of substrate to product over time.[29]

  • Determine Michaelis-Menten Constant (Km): Measure the initial reaction velocity at a fixed enzyme concentration and varying concentrations of the substrate. Determine the Km (substrate concentration at half-maximal velocity) from a Michaelis-Menten plot. This is crucial for designing the inhibition experiments.[26]

  • IC50 Determination: Measure enzyme activity at a fixed substrate concentration (equal to Km) across a range of CETA concentrations. Calculate the IC50 value, the concentration of CETA that causes 50% inhibition.[30]

  • Mode of Inhibition Study (Lineweaver-Burk Plot):

    • Set up multiple series of reactions. Each series has a fixed concentration of CETA (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

    • Within each series, vary the substrate concentration.

    • Measure the initial velocity for all reactions.

    • Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

4.3. Cellular Target Engagement and Downstream Effects

Finally, confirm that CETA engages the target in cells and produces the expected downstream effect.

  • Cellular Target Engagement: Use the optimized CETSA protocol from Tier 2 to perform an Isothermal Dose-Response (ITDR) experiment. Treat cells with a range of CETA concentrations, heat all samples at a single, optimized temperature (e.g., the Tagg from the initial experiment), and quantify the amount of soluble TargetX. This will yield a cellular EC50 for target engagement.[17]

  • Downstream Pathway Analysis: If TargetX is part of a known signaling pathway, use Western Blotting to measure the phosphorylation status or expression level of key downstream proteins. For example, if TargetX is a kinase that phosphorylates Protein Y, treatment with CETA should lead to a dose-dependent decrease in phosphorylated Protein Y in cells.

Hypothetical Signaling Pathway Diagram:

Signaling_Pathway CETA CETA TargetX TargetX (Kinase) CETA->TargetX Inhibition Product Product TargetX->Product Catalyzes pDownstream Phosphorylated Protein Y TargetX->pDownstream Phosphorylates Substrate Substrate Substrate->TargetX Downstream Downstream Protein Y Phenotype Cellular Phenotype (e.g., Apoptosis) pDownstream->Phenotype

Caption: Hypothetical pathway inhibited by CETA.

Conclusion

The process of elucidating the mechanism of action for a novel compound like 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a systematic, multi-tiered endeavor. It begins with hypothesis generation based on chemical structure and progresses through a funnel of increasingly specific experimental validations. By employing a strategy that combines unbiased phenotypic screening, direct target identification with orthogonal methods like CETSA and AC-MS, and rigorous biochemical and cellular validation, researchers can confidently define the compound's MOA. This foundational knowledge is paramount for advancing a promising molecule through the drug discovery pipeline.

References

  • Vertex AI Search. (2023, October 10).
  • NIH. (n.d.). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells.
  • Kaur, R., et al. (2011). Pharmacological Significance of Triazole Scaffold. PubMed.
  • Kaur, R., et al. (2010). Pharmacological significance of triazole scaffold. Taylor & Francis Online.
  • Lee, J. W., & Kim, H. J. (2016). Target identification for biologically active small molecules using chemical biology approaches. PubMed.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ACS Publications. (n.d.). Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective. Journal of Medicinal Chemistry.
  • Bentham Science. (2022). Pharmacological Diversity of Triazole Scaffolds: A Review.
  • Broad Institute. (n.d.).
  • ResearchGate. (n.d.). Bioactivity of 1, 4-disubstituted 1, 2, 3-triazoles as cytotoxic agents against the various human cell lines.
  • University College London. (n.d.).
  • Elsevier. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • TSI Journals. (2013). POTENTIAL BIOLOGICAL ACTIVITY OF 1,4-SUSTITUTED- 1H-[3][9][20] TRIAZOLES.

  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?.
  • Wikipedia. (n.d.). Mechanism of action.
  • NIH. (n.d.).
  • PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Columbia Systems Biology. (2015).
  • Benchchem. (n.d.).
  • Creative Biolabs. (n.d.).
  • ASM Journals. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio.
  • IJBPAS. (2022). 1,2,3-triazole derivatives as a biologically active molecule - a review.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
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Foundational

Advanced Scaffold Engineering: The Pharmacology and Synthesis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Executive Summary In contemporary medicinal chemistry, the 1,2,3-triazole ring is widely recognized as a robust bioisostere for amide bonds, esters, and heterocycles due to its high resistance to metabolic oxidation, red...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2,3-triazole ring is widely recognized as a robust bioisostere for amide bonds, esters, and heterocycles due to its high resistance to metabolic oxidation, reduction, and enzymatic hydrolysis[1]. While 1,4-disubstituted triazoles are easily accessible via standard "click" chemistry, the 1,4,5-trisubstitution pattern—specifically harboring a C5-halogen and a C4-carboxylic acid—provides a uniquely reactive node for advanced post-functionalization[2].

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1432747-14-2) serves as a critical synthetic building block[3]. By acting as a precursor for Dimroth rearrangements and nucleophilic aromatic substitutions, this scaffold enables the divergent synthesis of highly potent kinase inhibitors and metabolic modulators[4]. This technical guide explores the synthetic causality, divergent pharmacology, and experimental validation of these derivatives.

Chemical Architecture & Synthetic Causality

Synthesizing 5-chloro-1-alkyl-1,2,3-triazoles requires bypassing the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically yields 1,4-disubstituted products and is incompatible with highly reactive carbonyl azide intermediates[5].

Instead, a controlled deoxychlorination strategy is employed. The reaction of an azide with a malonic ester yields a 5-hydroxy-1,2,3-triazole intermediate. This intermediate is subsequently chlorinated using phosphorus pentachloride (PCl5)[2]. The resulting C5-chloro group serves as an exceptional leaving group for nucleophilic aromatic substitution (SNAr) or as a precursor for Dimroth rearrangements to yield 5-amino derivatives, which are heavily utilized as conformational turn inducers in peptidomimetics[4].

Divergent Pharmacology: The Triazole Paradox

The true pharmacological power of the 1,2,3-triazole-4-carboxylic acid scaffold lies in its ability to modulate the Wnt/β-catenin and Glycogen Synthase Kinase-3β (GSK-3β) pathways in entirely opposing directions based on peripheral functionalization[6][7].

  • GSK-3β Inhibition (Insulin Mimetics): Derivatization at the C5 position with dialkylaminomethyl groups and at the C4 position with hydrazides or furazanyl rings yields potent ATP-competitive inhibitors of GSK-3β[6]. By inhibiting GSK-3β, these compounds prevent the phosphorylation and subsequent proteasomal degradation of β-catenin. This accumulation of intracellular β-catenin mimics insulin action, stimulating glycogen synthesis and presenting a therapeutic avenue for Type 2 Diabetes[8].

  • Wnt/β-Catenin Inhibition (Anti-Obesity/Oncology): Conversely, amidation of the C4-carboxylic acid with quinolinyl or naphthyl groups (e.g., compound YW1128) stabilizes Axin, promoting the activity of the β-catenin destruction complex[7]. This leads to the robust degradation of β-catenin, effectively shutting down Wnt signaling. In vivo, this mechanism is highly efficacious in reducing hepatic lipid accumulation, improving glucose tolerance, and halting tumor proliferation.

TriazolePharm TriazoleCore 1,2,3-Triazole-4-carboxylic Acid Scaffold GSK3Inhibitor GSK-3β Inhibitors (Furazanyl derivatives) TriazoleCore->GSK3Inhibitor C5-Aminomethylation WntInhibitor Wnt/β-Catenin Inhibitors (YW1128 analogs) TriazoleCore->WntInhibitor C4-Amidation BetaCatUp β-Catenin Stabilization (Insulin Mimetic) GSK3Inhibitor->BetaCatUp Inhibits GSK-3β BetaCatDown β-Catenin Degradation (Anti-obesity) WntInhibitor->BetaCatDown Stabilizes Axin

Divergent pharmacological routing of the 1,2,3-triazole-4-carboxylic acid scaffold.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic Acid

Objective: To synthesize the core scaffold (CAS 1432747-14-2) while avoiding the regioselectivity limitations of standard click chemistry[3].

  • Cyclocondensation: React ethyl azide with diethyl malonate in the presence of sodium ethoxide in ethanol.

    • Causality: The highly basic conditions drive the enolization of the malonate, facilitating nucleophilic attack by the azide to form the 1-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate intermediate[2].

  • Deoxychlorination: Treat the isolated intermediate with phosphorus pentachloride (PCl5) in anhydrous toluene at 80°C for 4 hours.

    • Causality: PCl5 acts as both a chlorinating and dehydrating agent, replacing the C5-hydroxyl with a chlorine atom[2].

    • Validation: Reaction completion is confirmed by TLC; the highly polar hydroxyl intermediate is completely consumed, yielding a distinct non-polar spot.

  • Saponification: Hydrolyze the ester using 1N NaOH in a THF/Water co-solvent system, followed by acidification to pH 2 with 1M HCl.

    • Causality: THF ensures the organic substrate remains in solution during hydrolysis. Acidification protonates the carboxylate, driving the precipitation of the final 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid[9].

    • Validation: LC-MS analysis should confirm a mass-to-charge ratio (m/z) of 174.0 [M-H]-.

Protocol 2: In Vitro GSK-3β Kinase Inhibition Assay

Objective: To quantify the ATP-competitive inhibition profile of synthesized triazole-4-carboxamides.

  • Substrate Incubation: Combine 10 ng of recombinant human GSK-3β with 20 μM of GSM peptide substrate (RRRPASVPPSPSLSRHS(pS)HQRR) in a kinase assay buffer (pH 7.5).

    • Causality: The GSM peptide is pre-phosphorylated at the +4 serine, which is an absolute requirement for GSK-3β substrate recognition and binding[10].

  • Inhibitor Introduction: Add the triazole derivative at varying concentrations (0.1 nM to 100 μM).

    • Validation: Run parallel assays with a known selective inhibitor (e.g., CHIR99021) to establish a baseline for assay sensitivity and reproducibility[11].

  • Radiometric Quantification: Initiate the reaction by adding 100 μM ATP spiked with [γ-32P]ATP. Incubate for 30 minutes at 30°C, then quench with phosphoric acid. Spot the mixture onto phosphocellulose filters.

    • Causality: Phosphoric acid halts kinase activity and protonates the basic residues of the GSM peptide, ensuring it binds tightly to the negatively charged phosphocellulose filter while unreacted radiolabeled ATP is washed away.

  • Data Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression analysis[6].

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the 1,2,3-triazole-4-carboxylic acid core dictates its target affinity and primary therapeutic indication. The table below summarizes the structure-activity relationships of key derivatives:

Compound ScaffoldTarget PathwayKey Structural ModificationEfficacy / IC50Primary Indication
Furazanyl-triazole-4-carboxylic acids GSK-3βC5-Dialkylaminomethylation0.1 – 10 μMType 2 Diabetes[6]
Triazole-4-carboxamide (YW1128) Wnt/β-cateninC4-Quinolinyl amidation4.1 nMObesity / NAFLD[7]
1-Aryl-triazole-4-carboxylic acids NCI-H522 Cell LineC5-Trifluoromethylation68% Growth InhibitionLung Cancer[12]
5-Amino-triazole-4-carboxylates PeptidomimeticsDimroth Rearrangement (C5-NH2)N/A (Turn Inducer)Structural Biology[4]

References

  • Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids Source: Semantic Scholar URL: [Link][12]

  • Title: Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives. A New Class of Selective GSK-3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][6]

  • Title: C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base Source: ChemRxiv URL: [Link][1]

  • Title: Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][4]

  • Title: PROCESSES FOR PREPARING TRIAZOLE GLYCOLATE OXIDASE INHIBITORS Source: European Patent Office - EP 4087836 B1 URL: [Link][9]

  • Title: SOME ASPECTS OF THE CHEMISTRY OF 1,2,3-TRIAZOLES Source: University of Stirling URL: [Link][2]

  • Title: Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives. A New Class of Selective GSK-3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][8]

  • Title: Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice Source: PMC URL: [Link][7]

  • Title: Molecular dynamics simulation studies of GSK-3β ATP competitive inhibitors Source: Semantic Scholar URL: [Link][10]

  • Title: Discovery of novel and highly potential inhibitors of glycogen synthase kinase 3-beta (GSK-3β) Source: Taylor & Francis URL: [Link][11]

Sources

Exploratory

The Reactivity Profile of the Chlorine Atom in 5-Chloro-1,2,3-Triazoles: A Technical Guide

Executive Summary The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, largely due to its high metabolic stability, strong dipole moment, and bioisosteric equi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, largely due to its high metabolic stability, strong dipole moment, and bioisosteric equivalence to amide bonds. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, accessing fully substituted 1,4,5-triazoles—specifically 5-chloro-1,2,3-triazoles—unlocks unique structural paradigms.

Unlike their highly reactive 5-iodo and 5-bromo counterparts, 5-chloro-1,2,3-triazoles exhibit profound chemical inertness at the C5–Cl bond. For researchers and drug development professionals, this "lack of reactivity" is not a limitation but a powerful strategic advantage. It enables orthogonal functionalization, allowing chemists to perform aggressive cross-coupling or nucleophilic substitutions elsewhere on a complex molecule without disturbing the triazole core. This guide dissects the thermodynamic causality behind this inertness, details robust synthetic methodologies, and provides self-validating protocols for leveraging 5-chloro-1,2,3-triazoles in advanced synthetic workflows.

Thermodynamic Foundations of C5-Cl Inertness

The reactivity of halogenated heterocycles in palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) is fundamentally dictated by the Carbon-Halogen Bond Dissociation Energy (BDE) and the energy required to distort the bond to reach the transition state for oxidative addition.

According to comprehensive computational studies utilizing G3B3 and B3LYP models [2], the C5–Cl bond in 5-chloro-1,2,3-triazole possesses a remarkably high BDE of approximately 102 kcal/mol .

The Causality of Inertness
  • High Bond Dissociation Energy: A BDE of 102 kcal/mol is identical to that of chloropyrroles and significantly higher than that of highly reactive chloropyrimidines (93–95 kcal/mol) [2]. This high energy barrier effectively prevents the insertion of standard Pd(0) species into the C–Cl bond under typical cross-coupling conditions.

  • Electronic Distribution: The 1,2,3-triazole ring, despite containing three electronegative nitrogen atoms, maintains a high degree of aromatic stabilization. The resonance stabilization of the transition state during oxidative addition is poor, heavily disfavoring the breaking of the C–Cl bond.

  • SNAr Resistance: The chlorine atom is highly inert to nitrogen and oxygen nucleophiles. Unless the triazole ring is highly activated by a strong electron-withdrawing group (EWG) at the C4 position (such as a trifluoroacetyl or carbonyl azide group), the LUMO remains too high in energy to accept incoming nucleophiles.

G Start 5-Chloro-1,2,3-Triazole (C5-Cl BDE ~102 kcal/mol) Path1 Standard Pd-Catalyzed Cross-Coupling Start->Path1 Path2 Standard SNAr (N/O Nucleophiles) Start->Path2 Path3 Highly Activated SNAr (e.g., C4-Carbonyl EWG) Start->Path3 Res1 No Reaction (Orthogonal Stability) Path1->Res1 Failed Pd(0) Oxidative Addition Res2 No Reaction (Inert C-Cl Bond) Path2->Res2 High Activation Energy Barrier Res3 Nucleophilic Substitution Product Path3->Res3 Lowered LUMO allows attack

Diagram 1: Reactivity logic tree illustrating the orthogonal stability of 5-chloro-1,2,3-triazoles.

Synthetic Access to 5-Chloro-1,2,3-Triazoles

Because the C5–Cl bond cannot be easily formed via late-stage halogen exchange from a less reactive precursor, the chlorine atom must be installed during the construction of the triazole ring. The most robust method is the tandem copper-catalyzed cycloaddition and electrophilic substitution developed by Wang et al. [1].

In this workflow, a 1-copper(I) alkyne (or a terminal alkyne treated with a Cu(I) salt and base) undergoes cycloaddition with an organic azide to form a highly reactive cuprate-triazole intermediate. Instead of allowing this intermediate to undergo protonation (which would yield a standard 1,4-disubstituted triazole), it is intercepted by N-chlorosuccinimide (NCS). The electrophilic chlorine source reacts rapidly with the cuprate intermediate, forging the C5–Cl bond before protodemetalation can occur.

G A Terminal Alkyne + Cu(I) Catalyst B Copper(I) Acetylide Intermediate A->B Base / -H+ D Cuprate-Triazole Intermediate B->D + Azide (Cycloaddition) C Organic Azide (R-N3) C->D F 1,4,5-Trisubstituted 5-Chloro-1,2,3-Triazole D->F + NCS (Electrophilic Quench) E N-Chlorosuccinimide (NCS) E->F

Diagram 2: Mechanistic pathway of the tandem CuAAC/NCS synthesis.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is built into the steps: TLC monitoring ensures intermediate consumption, while specific stoichiometric ratios prevent competitive side reactions.

Protocol 1: Synthesis of 1-Benzyl-4-phenyl-5-chloro-1,2,3-triazole [1]

Objective: Construct a 5-chloro-1,2,3-triazole via tandem CuAAC/electrophilic chlorination.

Reagents & Materials:

  • 1-Copper(I) phenylethyne (0.5 mmol, 82 mg)

  • Benzyl azide (0.6 mmol, 80 mg, 1.2 equiv.)

  • N-Chlorosuccinimide (NCS) (0.6 mmol, 80 mg, 1.2 equiv.)

  • Dichloromethane (CH₂Cl₂, anhydrous) (1.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-copper(I) phenylethyne (82 mg) in 1.0 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Azide Addition: Add benzyl azide (80 mg) to the suspension. Note: The slight excess (1.2 equiv.) ensures complete consumption of the organometallic alkyne, preventing unreacted alkyne from complicating purification.

  • Electrophilic Quench: Immediately add NCS (80 mg) in one portion. The reaction mixture will begin to change color as the cuprate intermediate is generated and subsequently chlorinated.

  • Reaction Monitoring: Stir the resultant mixture at room temperature (20–25 °C) for 5 hours. Validate reaction progress via TLC (Hexanes:EtOAc 8:2). The starting azide should be fully consumed, replaced by a lower-Rf UV-active spot.

  • Purification: Concentrate the mixture under reduced pressure. Load the crude residue directly onto a silica gel column. Elute with a gradient of 10% Ethyl Acetate in Petroleum Ether (60–90 °C).

  • Validation: The product elutes as a distinct band. Evaporation yields the target compound as a white solid (approx. 119 mg, 88% yield). Melting point verification (60–62 °C) confirms high purity.

Protocol 2: Exploiting Orthogonal Reactivity (Selective Suzuki-Miyaura Coupling)

Objective: Perform a cross-coupling on a complex molecule containing both a remote aryl bromide and a 5-chloro-1,2,3-triazole moiety, leaving the C5–Cl bond intact.

Step-by-Step Procedure:

  • Setup: To a Schlenk tube, add the bifunctional substrate (1.0 equiv., e.g., 1-(4-bromophenyl)-4-phenyl-5-chloro-1,2,3-triazole), an arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%). Causality: The standard tetrakis catalyst is sufficiently active to oxidatively add to the aryl bromide but lacks the extreme electron-richness required to breach the 102 kcal/mol barrier of the triazole C5–Cl bond.

  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1 v/v). Subject the flask to three freeze-pump-thaw cycles.

  • Heating: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄.

  • Validation: NMR analysis of the purified product will show successful biaryl formation while the C5–Cl bond remains untouched, validating the orthogonal stability of the triazole chlorine atom.

Quantitative Data Summary

The table below summarizes the thermodynamic parameters and relative reactivities of 5-halo-1,2,3-triazoles, explicitly highlighting why the chlorine derivative is uniquely suited for orthogonal strategies.

Halogen at C5Estimated C5–X BDE (kcal/mol)Reactivity toward Pd(0) Oxidative AdditionPrimary Synthetic Utility in Drug Design
Chlorine (-Cl) ~102 [2]Highly Inert Stable bioisostere; orthogonal protecting handle.
Bromine (-Br) ~80–85ModerateControlled cross-coupling; sequential functionalization.
Iodine (-I) ~65–70Highly ReactiveRapid, mild cross-coupling (Suzuki, Sonogashira, Negishi).

Data derived from computational mapping of halo-heterocycle bond dissociation energies [2].

References

  • Tandem Reaction of 1-Copper(I) Alkynes for the Synthesis of 1,4,5-Trisubstituted 5-Chloro-1,2,3-triazoles Bo Wang, Jianlan Zhang, Xinyan Wang, Nan Liu, Wenwen Chen, Yuefei Hu. The Journal of Organic Chemistry, 2013, 78 (20), 10519-10523. URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Yeimy Garcia, Franziska Schoenebeck, Claude Y. Legault, Craig A. Merlic, K. N. Houk. Journal of the American Chemical Society, 2009, 131 (18), 6632-6639. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Characterization of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic Acid

Here is a comprehensive Application Note and Protocol for the synthesis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid, designed for researchers and drug development professionals. Introduction & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amide bonds and aromatic rings. The introduction of specific substituents, such as a 5-chloro group and a 4-carboxylic acid moiety, significantly alters the electronic and steric landscape of the triazole, enhancing its utility in fragment-based drug discovery, agricultural chemistry, and the development of novel antifungal agents[1].

The synthesis of 1,4,5-trisubstituted triazoles often presents regioselectivity challenges. Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted triazoles. However, by intercepting the highly reactive 5-copper(I)-triazolide intermediate with an electrophilic halogen source prior to protonolysis, 5-halo-1,2,3-triazoles can be accessed efficiently[2]. This protocol details a two-stage, one-pot CuAAC-chlorination sequence followed by alkaline ester hydrolysis to yield 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Synthetic Strategy Workflow

Workflow for the tandem CuAAC-chlorination and subsequent hydrolysis to yield the target triazole.

Step-by-Step Experimental Protocols

Safety Note: Low molecular weight organic azides (like ethyl azide) are potentially explosive. Ethyl azide should be synthesized and handled exclusively as a solution (e.g., in THF or MTBE) and never concentrated to a neat form.

Protocol A: One-Pot Synthesis of Ethyl 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylate

Rationale: A sequential addition strategy is employed. Initial formation of the 5-cuprated triazole is allowed to reach completion before the introduction of N-chlorosuccinimide (NCS). This prevents competitive electrophilic chlorination of the terminal alkyne, which would lead to undesired 1-chloroalkyne byproducts and diminish the overall yield[3].

Reagents:

  • Ethyl propiolate: 10.0 mmol

  • Ethyl azide (0.5 M solution in THF): 12.0 mmol (1.2 equiv)

  • Copper(I) iodide (CuI): 0.5 mmol (5 mol%)

  • Triethylamine (Et₃N): 12.0 mmol (1.2 equiv)

  • N-Chlorosuccinimide (NCS): 15.0 mmol (1.5 equiv)

  • Solvent: Anhydrous THF (20 mL)

Procedure:

  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry under vacuum and backfill with nitrogen.

  • CuAAC Cycloaddition: Add anhydrous THF (20 mL), ethyl propiolate (10.0 mmol), and the ethyl azide solution (12.0 mmol) to the flask.

  • Catalyst Addition: Add Et₃N (12.0 mmol) followed by CuI (0.5 mmol). The solution will transition from colorless to a pale yellow/green suspension, indicating the formation of the copper acetylide and subsequent triazolide.

  • Intermediate Maturation: Stir the reaction mixture at room temperature (20-25 °C) for 4 hours to ensure complete conversion to the 5-copper(I)-triazolide intermediate.

  • Electrophilic Trapping: Cool the reaction mixture to 0 °C using an ice bath. Add NCS (15.0 mmol) in three equal portions over 15 minutes to control the exotherm and prevent side reactions.

  • Chlorination Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to solubilize the copper salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the ester intermediate.

Protocol B: Alkaline Hydrolysis to 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Rationale: The ethyl ester is cleaved using standard saponification conditions. The 5-chloro substituent is stable under mild aqueous alkaline conditions, provided the temperature is strictly controlled to prevent nucleophilic aromatic substitution (SₙAr) of the halogen by hydroxide ions.

Reagents:

  • Ethyl 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylate: 5.0 mmol

  • Lithium hydroxide monohydrate (LiOH·H₂O): 15.0 mmol (3.0 equiv)

  • Solvent: THF/H₂O (1:1 v/v, 20 mL)

Procedure:

  • Dissolution: Dissolve the ester intermediate (5.0 mmol) in THF (10 mL) in a 50 mL round-bottom flask.

  • Hydrolysis: Add a solution of LiOH·H₂O (15.0 mmol) in deionized water (10 mL) dropwise to the stirring THF solution.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature for 2-3 hours. Monitor reaction progress via TLC (eluent: 1:1 Hexanes/EtOAc) until complete consumption of the starting material is observed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving an aqueous alkaline solution.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0. The target carboxylic acid will precipitate as a white solid.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Data Presentation & Analytical Characterization

Table 1: Optimization of Electrophilic Trapping (Step 1) Summary of conditions evaluated to maximize the yield of the chlorinated triazole intermediate.

Halogen SourceEquivalentsTemperature (°C)Time (h)Yield (%)Purity (HPLC)
NCS1.125865>95%
NCS 1.5 0 to 25 4 88 >98%
Cl₂ (gas)1.2-78245<80% (Side rxns)

Table 2: Expected Analytical Data for 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid Diagnostic spectroscopic markers for structural validation.

TechniqueExpected Signals / ValuesStructural Assignment
¹H NMR (DMSO-d₆)δ 13.50 (br s, 1H)Carboxylic acid -OH
¹H NMR (DMSO-d₆)δ 4.45 (q, J = 7.3 Hz, 2H)Ethyl -CH₂-
¹H NMR (DMSO-d₆)δ 1.42 (t, J = 7.3 Hz, 3H)Ethyl -CH₃
¹³C NMR (DMSO-d₆)δ 161.5Carbonyl (C=O)
¹³C NMR (DMSO-d₆)δ 138.2Triazole C4
¹³C NMR (DMSO-d₆)δ 126.4Triazole C5 (C-Cl)
HRMS (ESI-)m/z[M-H]⁻ calcd for C₅H₅ClN₃O₂: 174.0076Molecular Ion
References
  • 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid - EvitaChem. EvitaChem Database.
  • Tandem Reaction of 1-Copper(I) Alkynes for the Synthesis of 1,4,5-Trisubstituted 5-Chloro-1,2,3-triazoles. The Journal of Organic Chemistry - ACS Publications.
  • General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. European Journal of Organic Chemistry (ResearchGate).

Sources

Application

Application Note: Orthogonal Functionalization of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic Acid in Advanced Click Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Rationale In modern drug discovery and bioconjugation, the 1,2,3-triazole ring is typically viewed as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

In modern drug discovery and bioconjugation, the 1,2,3-triazole ring is typically viewed as a stable, metabolically inert linker generated via classical "click chemistry" (CuAAC). However, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2) represents an advanced evolution of this paradigm. Rather than being a terminal product, this fully substituted triazole acts as a highly versatile, bifunctional hub.

The synthesis of such 1,4,5-trisubstituted 5-chloro-1,2,3-triazoles is driven by a tandem copper-catalyzed azide-alkyne cycloaddition followed by in situ electrophilic trapping with [1]. The resulting scaffold offers orthogonal reactivity:

  • The C4-Carboxylic Acid: Enables robust amide coupling for bioconjugation (e.g., linking to peptides, antibodies, or PROTAC ligase binders).

  • The C5-Chloro Substituent: Provides a unique handle for late-stage diversification. Theoretical calculations place the bond dissociation energy (BDE) of the C5-Cl bond in 1,2,3-triazoles at approximately 102 kcal/mol. This value, lowered by the α-nitrogen effect, is highly amenable to oxidative addition by [2].

Workflow Start 5-Chloro-1-ethyl-1H- 1,2,3-triazole-4-carboxylic acid Amide Amide Coupling (C4-COOH) Start->Amide HATU, DIPEA R-NH2 Suzuki Suzuki-Miyaura Cross-Coupling (C5-Cl) Start->Suzuki Pd Catalyst, Base Ar-B(OH)2 Bio Bioconjugate (PROTACs, ADCs) Amide->Bio SmallMol Diversified Drug Scaffold Suzuki->SmallMol

Orthogonal functionalization workflow of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Quantitative Performance Data

To guide experimental design, the following table summarizes the physicochemical properties and expected reactivity metrics of the 5-chloro-triazole scaffold based on empirical and theoretical data.

Property / Reaction MetricValue / ConditionMechanistic Implication
Molecular Weight 175.57 g/mol Low molecular weight ensures high ligand efficiency when used as a linker.
C5-Cl Bond Dissociation Energy ~102 kcal/molRequires electron-rich Pd ligands (e.g., dppf, NHCs) for efficient oxidative addition.
Amide Coupling Yield (Typical) 85 – 95%Electron-withdrawing core necessitates strong coupling reagents (HATU/HOAt).
Suzuki Cross-Coupling Yield 70 – 88%Aqueous biphasic conditions accelerate transmetalation, boosting yields.
Metabolic Stability (Aqueous) >99% intact (48h, pH 7.4)The triazole core resists hydrolysis and enzymatic degradation in vivo.

Experimental Protocols: A Self-Validating Approach

As an Application Scientist, I emphasize that protocols must not only list steps but explain the why behind them, ensuring the system validates its own success at each stage.

Protocol 1: Bioconjugation via C4-Amide Coupling

Objective: Conjugate the triazole core to a primary amine (e.g., a biomolecule or warhead).

  • Causality of Reagents: The 1,2,3-triazole ring is strongly electron-withdrawing, which slightly deactivates the C4-carboxylic acid. Therefore, highly efficient uronium-based coupling reagents (HATU) are required over standard EDC/NHS to rapidly form the active ester and prevent competing hydrolysis. DIPEA is chosen as a sterically hindered base to deprotonate the amine without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv, 0.1 M) in anhydrous DMF under an inert atmosphere. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Visual Cue: The solution typically turns a faint yellow as the active ester forms.

  • Coupling: Add the target primary amine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation & Analytical Check: Withdraw a 5 µL aliquot, dilute in MeCN/H2O, and analyze via LC-MS. The reaction is validated when the starting acid mass (m/z 174.0 [M-H]⁻) is completely depleted. If unreacted active ester remains, quenching a small aliquot in methanol will yield the methyl ester (m/z 189.0 [M+H]⁺), indicating the amine nucleophile is the limiting factor.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid, ensuring high crude purity. Dry over Na₂SO₄ and concentrate.

Protocol 2: Late-Stage Diversification via C5-Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C5 position replacing the chlorine atom to build complex drug scaffolds.

  • Causality of Reagents: The ~102 kcal/mol BDE of the C5-Cl bond demands a robust catalyst. Standard Pd(PPh₃)₄ often fails here. Instead, Pd(dppf)Cl₂ or [3] are utilized to force oxidative addition. A biphasic solvent system (1,4-Dioxane/H₂O) is critical because water accelerates the formation of the reactive palladium-hydroxo intermediate required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the 5-chloro-triazole intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M). Seal the vial and purge with Nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Self-Validation & Analytical Check: Monitor via TLC (Hexanes/EtOAc). The starting 5-chloro-triazole is strongly UV-active. Validation occurs upon the disappearance of this spot. Confirm via LC-MS: the product mass will lack the characteristic 3:1 isotopic chlorine signature (M / M+2) present in the starting material, confirming successful dehalogenation and cross-coupling.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and purify via flash chromatography.

Mechanistic Pathway of Scaffold Generation

To fully leverage this building block, one must understand how it is originally generated. The tandem process bypasses the isolation of reactive intermediates, directly yielding the functionalized core.

Mechanism Alkyne Terminal Alkyne CuAcetylide Cu(I) Acetylide Highly Reactive Intermediate Alkyne->CuAcetylide Cu(I) Catalyst Azide Ethyl Azide CuTriazolyl 5-Cu(I)-Triazolyl Metallacycle CuAcetylide->CuTriazolyl + Azide (Cycloaddition) Product 5-Chloro-1-ethyl-1H- 1,2,3-triazole Core CuTriazolyl->Product + NCS (Electrophilic Trapping) Electrophile NCS (Chlorinating Agent) Electrophile->Product

Tandem CuAAC and electrophilic halogenation pathway generating 5-chloro-1,2,3-triazoles.

References

  • Tandem Reaction of 1-Copper(I) Alkynes for the Synthesis of 1,4,5-Trisubstituted 5-Chloro-1,2,3-triazoles The Journal of Organic Chemistry URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society URL:[Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water Organic & Biomolecular Chemistry URL:[Link]

Sources

Method

Application Note: Advanced Functionalization of the Carboxylic Acid Group of 1,2,3-Triazoles

Executive Summary 1,2,3-Triazole-4-carboxylic acids are privileged scaffolds in modern drug discovery and materials science. Often synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Triazole-4-carboxylic acids are privileged scaffolds in modern drug discovery and materials science. Often synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these compounds serve as critical intermediates. The C4-carboxylic acid moiety acts as a versatile vector for late-stage functionalization, allowing chemists to deploy the triazole ring as a robust bioisostere for amide bonds, esters, and heterocycles.

This application note provides an in-depth mechanistic analysis and validated protocols for the divergent functionalization of 1,2,3-triazole-4-carboxylic acids, focusing on high-efficiency amidation and transition-metal-catalyzed decarboxylative pathways.

Mechanistic Dynamics of the C4-Carboxylate

The chemical behavior of the carboxylic acid group at the C4 position of a 1,2,3-triazole is heavily influenced by the electronic properties of the adjacent nitrogen-rich ring.

  • Electronic Deactivation & Activation : The 1,2,3-triazole ring is strongly electron-withdrawing. This inductive effect subtly reduces the nucleophilicity of the carboxylate anion, making standard esterification or amidation via weak coupling agents sluggish. However, once activated (e.g., into an OAt or OBt ester), the electron-withdrawing core increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines or alcohols[1].

  • Decarboxylative Lability : The proximity of the carboxylate to the triazole nitrogen atoms facilitates decarboxylation under thermal or transition-metal-catalyzed conditions. The extrusion of CO₂ generates a stabilized metalated triazole intermediate (e.g., a Cu-triazolyl species), which can be subsequently trapped by electrophiles or protonated to yield C4-functionalized or C4-unsubstituted derivatives[2].

Divergent Functionalization Pathways

The functionalization of 1,2,3-triazole-4-carboxylic acids generally follows three primary trajectories: Amidation (for peptidomimetics and targeted therapeutics), Esterification (for prodrugs and materials), and Decarboxylative Coupling (for core modification).

TriazoleFunctionalization A 1,2,3-Triazole-4-Carboxylic Acid B Amidation (Peptidomimetics) A->B HATU, DIPEA, Amine DMF, RT C Esterification (Prodrugs/Materials) A->C EDC, DMAP, Alcohol DCM, RT D Decarboxylative Coupling (C4-Functionalized Cores) A->D Cu/Ru Catalyst, Heat -CO2

Fig 1: Primary divergent functionalization pathways of 1,2,3-triazole-4-carboxylic acids.

Validated Experimental Protocols

Protocol A: High-Yield Amidation with Sterically Hindered Amines

Standard coupling reagents (like EDC/HOBt) often fail or require prolonged heating when coupling 1,2,3-triazole-4-carboxylic acids with poorly nucleophilic anilines[3]. HATU is the reagent of choice here. The nitrogen at the 7-position of HATU's fused pyridine ring provides a neighboring group effect that accelerates the reactivity of the active ester via a hydrogen-bonded cyclic transition state.

Reagents & Equivalents:

  • 1,2,3-Triazole-4-carboxylic acid (1.0 eq)

  • Amine / Substituted Aniline (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1–0.2 M)

Step-by-Step Methodology:

  • Activation : Dissolve the 1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation : Add HATU (1.5 eq) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active OAt ester. Stir for 15–30 minutes. Causality Note: Pre-activation is critical to prevent the amine from reacting directly with the uronium salt of HATU, which forms an unreactive guanidinium byproduct.

  • Coupling : Add the amine (1.2 eq) dropwise or in portions. Stir the reaction mixture at room temperature for 4–12 hours.

  • Self-Validating Check : Monitor the reaction via LC-MS or TLC (UV 254 nm). The disappearance of the highly polar carboxylic acid baseline spot confirms completion.

  • Workup : Quench the reaction by diluting with Ethyl Acetate (10 volumes).

    • Wash sequentially with 1N HCl (3x) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove unreacted carboxylic acid and HOAt byproducts.

    • Wash with brine (5x) to pull residual DMF into the aqueous phase.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the triazole-4-carboxamide[1].

Protocol B: Tandem Decarboxylative Cycloaddition

When the goal is a C4-unsubstituted triazole, isolating the carboxylic acid is often unnecessary. A tandem decarboxylative protocol allows for the one-pot synthesis of 1,2,3-triazoles directly from alkynoic acids and azides[2].

Reagents & Equivalents:

  • Propiolic acid derivative (1.2 eq)

  • Organic Azide (1.0 eq)

  • CuSO₄·5H₂O (5 mol %)

  • Sodium Ascorbate (10 mol %)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Generation : In a reaction vial, dissolve CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in the t-BuOH/H₂O mixture. The in-situ reduction of Cu(II) to the catalytically active Cu(I) species is visually confirmed by a color change from blue to pale yellow/colorless.

  • Cycloaddition & Decarboxylation : Add the organic azide (1.0 eq) followed by the propiolic acid derivative (1.2 eq).

  • Thermal Activation : Seal the vial and heat to 70–80 °C for 12–17 hours. Causality Note: While standard CuAAC occurs at room temperature, the elevated temperature is required to overcome the activation energy barrier for the extrusion of CO₂ from the intermediate copper-carboxylate complex.

  • Workup : Cool to room temperature, dilute with water, and extract with dichloromethane (3x). Wash the combined organics with dilute NH₄OH to remove residual copper salts, dry over MgSO₄, and evaporate to yield the decarboxylated 1,2,3-triazole[2].

Quantitative Reaction Scope

The table below summarizes the comparative efficiency of various functionalization strategies applied to 1,2,3-triazole-4-carboxylic acids.

Reaction TypeReagents / CatalystTypical YieldMechanistic AdvantagePrimary Application
Amidation (Aliphatic) EDC·HCl, HOBt, DIPEA75–90%Mild conditions, water-soluble byproducts allow easy workup.Peptide coupling, bioisostere integration[4].
Amidation (Aromatic) HATU, DIPEA, DMF80–95%Overcomes poor nucleophilicity of anilines via HOAt activation.Kinase inhibitors, PXR antagonists[1][3].
Esterification EDC·HCl, DMAP, DCM70–85%DMAP acts as an acyl transfer catalyst, bypassing steric hindrance.Prodrug synthesis, materials science.
Decarboxylation Cu(I) or Ru(II), Heat60–85%One-pot tandem capability; exploits the lability of the C4-COOH.Synthesis of C4-unsubstituted triazoles[2][5].

References

  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications. URL:[Link]

  • Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement. The Journal of Organic Chemistry. URL:[Link]

  • Tandem Catalysis: From Alkynoic Acids and Aryl Iodides to 1,2,3-Triazoles in One Pot. The Journal of Organic Chemistry. URL:[Link]

  • Design, Synthesis, Cytotoxicity and Molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivates. SciSpace. URL:[Link]

  • Diazo retention transformations of aryldiazonium salts towards nitrogen rich heterocycles. RSC Advances. URL:[Link]

Sources

Application

The Versatile Building Block: Application Notes for 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates.[1][2][3] Its ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates.[1][2][3] Its appeal lies in its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for amide bonds.[4] The strategic functionalization of the triazole ring allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a particularly valuable, yet underexplored building block: 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid . The presence of three key functional groups—a stable N-ethyl triazole ring, a reactive carboxylic acid, and a versatile chloro substituent—makes this molecule a powerful tool for the synthesis of diverse and complex molecular architectures.

This document provides a comprehensive overview of the synthesis and application of this building block, offering detailed protocols and insights into its use in key synthetic transformations.

Synthesis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

A robust and scalable synthesis of the title compound is crucial for its widespread application. A plausible and efficient three-step synthetic route is proposed, starting from readily available starting materials.

DOT Script for the Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate cluster_1 Step 2: Cycloaddition to form Ethyl 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylate cluster_2 Step 3: Hydrolysis to the Carboxylic Acid A Ethyl 3-oxobutanoate C Ethyl 2-chloro-3-oxobutanoate A->C SO₂Cl₂ B Sulfuryl chloride B->C D Ethyl 2-chloro-3-oxobutanoate F Ethyl 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylate D->F EtN₃, Base E Ethyl azide E->F G Ethyl 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylate H 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid G->H LiOH, THF/H₂O Amide_Coupling_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack by Amine A 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid C Activated Ester Intermediate A->C B Coupling Reagent (e.g., HATU) B->C D Activated Ester Intermediate F 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxamide D->F E Primary or Secondary Amine (R-NH₂ or R₂NH) E->F Suzuki_Miyaura_Workflow cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination A Ethyl 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylate C Triazole-Pd(II)-Cl Complex A->C B Pd(0) Catalyst B->C D Triazole-Pd(II)-Cl Complex F Triazole-Pd(II)-Aryl Complex D->F Base E Arylboronic Acid E->F G Triazole-Pd(II)-Aryl Complex H Ethyl 5-aryl-1-ethyl-1H-1,2,3-triazole-4-carboxylate G->H H->B Catalyst Regeneration

Sources

Method

The 5-Chloro-1,2,3-Triazole Scaffold: A Linchpin in Modern Medicinal Chemistry

Introduction: Beyond a Simple Halogenation – The Strategic Value of the 5-Chloro-1,2,3-Triazole Moiety In the landscape of contemporary drug discovery, the 1,2,3-triazole ring has established itself as a "privileged" sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Halogenation – The Strategic Value of the 5-Chloro-1,2,3-Triazole Moiety

In the landscape of contemporary drug discovery, the 1,2,3-triazole ring has established itself as a "privileged" scaffold. Its remarkable metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for the amide bond have led to its incorporation into a multitude of therapeutic agents.[1][2][3] Among the various substituted triazoles, the 5-chloro-1,2,3-triazole has emerged as a particularly versatile and powerful intermediate. The strategic placement of a chlorine atom at the 5-position transforms the otherwise stable triazole ring into a reactive hub, unlocking a vast potential for chemical diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 5-chloro-1,2,3-triazoles for researchers, scientists, and professionals in drug development. We will delve into not just the "how" but, more importantly, the "why" behind the experimental choices, offering a field-proven perspective on leveraging this unique chemical entity.

The inherent value of the 5-chloro-1,2,3-triazole lies in its dual nature. It retains the desirable core properties of the triazole scaffold while introducing a reactive handle—the C-Cl bond—that is amenable to a wide range of nucleophilic substitution reactions. This allows for the late-stage functionalization of complex molecules, a highly sought-after attribute in the iterative process of lead optimization. The electron-withdrawing nature of the triazole ring activates the C5 position, making the chlorine an excellent leaving group for the introduction of a diverse array of functionalities, including amines, thiols, and alkoxides.

Core Physicochemical Properties: A Comparative Overview

The introduction of a chlorine atom at the 5-position of the 1,2,3-triazole ring imparts subtle yet significant changes to its physicochemical properties. A comprehensive understanding of these modifications is crucial for rational drug design.

Property1H-1,2,3-Triazole (Parent)5-Chloro-1H-1,2,3-triazoleRationale and Medicinal Chemistry Implications
Molecular Weight 69.07 g/mol 103.51 g/mol [4]The increased molecular weight is a consideration for maintaining "drug-likeness" (e.g., Lipinski's Rule of Five).
logP (Calculated) ~0.1~0.6[4]The chloro substituent increases lipophilicity, which can influence cell permeability and plasma protein binding. This parameter needs to be carefully balanced during lead optimization.
pKa (N-H acidity) ~9.3Expected to be lower (more acidic)The electron-withdrawing effect of the chlorine atom increases the acidity of the N-H proton, which can affect ionization state at physiological pH and potential for hydrogen bonding.
Dipole Moment ~4.4 DExpected to be alteredThe C-Cl bond introduces a new vector to the molecule's overall dipole moment, which can impact interactions with polar biological targets and solubility.[5]
Metabolic Stability HighGenerally high, with the C-Cl bond being the most likely point of metabolic attack (e.g., oxidative dehalogenation).The triazole core is known for its exceptional metabolic stability.[6] The C-Cl bond, while reactive synthetically, is still relatively stable in a biological context compared to other functionalities.

Synthetic Protocols: Accessing the 5-Chloro-1,2,3-Triazole Core

The reliable and scalable synthesis of 5-chloro-1,2,3-triazoles is a prerequisite for their widespread use. The most common and efficient method involves a one-pot, two-step copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an in-situ electrophilic chlorination.

Protocol 1: One-Pot Synthesis of 1,4-Disubstituted-5-chloro-1,2,3-triazoles

This protocol is adapted from a general method for the synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles and offers a streamlined approach to the target compounds.[7]

Reaction Principle: The process begins with the well-established CuAAC reaction between an alkyne and an azide to form a copper-triazolide intermediate. This intermediate is then intercepted by an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to yield the 5-chloro-1,2,3-triazole.

Experimental Workflow:

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Electrophilic Chlorination cluster_2 Work-up and Purification start Combine alkyne, azide, and (aNHC)CuCl catalyst in 1,2-dichloroethane react Heat at 60 °C for 4 hours start->react add_ncs Add N-chlorosuccinimide (NCS) react->add_ncs Formation of Cu-triazolide intermediate stir Stir at 60 °C for 4 hours add_ncs->stir workup Standard aqueous work-up stir->workup purify Purify by column chromatography workup->purify end end purify->end Isolated 5-chloro-1,2,3-triazole

Caption: Workflow for the one-pot synthesis of 5-chloro-1,2,3-triazoles.

Detailed Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkynylcopper(I) (1 mmol), the organic azide (1 mmol), and the (aNHC)CuCl catalyst (1 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (2 mL).

  • CuAAC Reaction: Stir the mixture at 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chlorination: Once the initial cycloaddition is complete, add N-chlorosuccinimide (NCS) (2 mmol, 2 equivalents) to the reaction mixture.

  • Continued Reaction: Continue stirring at 60 °C for an additional 4 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted-5-chloro-1,2,3-triazole.

Causality Behind Experimental Choices:

  • Catalyst: The use of an abnormal N-heterocyclic carbene (aNHC) copper(I) chloride complex provides a robust and highly efficient catalyst for the CuAAC reaction.

  • Chlorinating Agent: N-chlorosuccinimide (NCS) is a mild and effective electrophilic chlorine source that is compatible with the reaction conditions.

  • One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation of the intermediate triazole.

Application Notes: The 5-Chloro-1,2,3-Triazole as a Versatile Synthetic Hub

The true power of the 5-chloro-1,2,3-triazole scaffold lies in its ability to serve as a precursor to a wide range of other 5-substituted triazoles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Chloro-1,2,3-Triazoles

This protocol describes an efficient method for the synthesis of 5-amino-1,2,3-triazoles, which are themselves valuable pharmacophores.[8]

Reaction Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (in this case, the 5-chloro-1,2,3-triazole) and an amine.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine 5-chloro-1,2,3-triazole, amine, Pd-catalyst, and base in a solvent react Heat the mixture under inert atmosphere start->react workup Aqueous work-up and extraction react->workup purify Purify by column chromatography or recrystallization workup->purify end end purify->end Isolated 5-amino-1,2,3-triazole

Caption: Workflow for Buchwald-Hartwig amination of 5-chloro-1,2,3-triazoles.

Detailed Methodology:

  • Reagent Preparation: In a glovebox or under a stream of argon, add the 5-chloro-1,2,3-triazole (1.0 equiv), the amine (1.2 equiv), a palladium catalyst such as [(THP-Dipp)Pd(cinn)Cl] (2 mol%), and a base like sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the desired 5-amino-1,2,3-triazole.

Trustworthiness of the Protocol: This protocol has been demonstrated to be effective for a wide range of aromatic and heteroaromatic amines, including sterically hindered ones, providing good to excellent yields.[8] The use of a specific expanded-ring N-heterocyclic carbene palladium catalyst is key to its success.[1]

Further Functionalization: Accessing 5-Thio and 5-Alkoxy-1,2,3-Triazoles

While detailed, specific protocols for the synthesis of 5-thio and 5-alkoxy-1,2,3-triazoles directly from their 5-chloro counterparts are less commonly reported in a standardized format, the principles of nucleophilic aromatic substitution can be applied.

  • Synthesis of 5-Thio-1,2,3-triazoles: Reaction of a 5-chloro-1,2,3-triazole with a thiol in the presence of a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures would be a logical starting point.[9]

  • Synthesis of 5-Alkoxy-1,2,3-triazoles: The reaction with an alcohol is generally more challenging due to the lower nucleophilicity of alcohols compared to thiols and amines. However, using the corresponding alkoxide (generated in situ with a strong base like sodium hydride) in a polar aprotic solvent should facilitate the substitution.

The 5-Chloro-1,2,3-Triazole in Bioisosteric Design

The 1,2,3-triazole ring is a well-established bioisostere of the amide bond, capable of mimicking both the trans and cis conformations depending on its substitution pattern.[2][10] The introduction of a 5-chloro substituent can further modulate the electronic and steric properties of the triazole ring, influencing its bioisosteric potential.

The electron-withdrawing nature of the chlorine atom can fine-tune the dipole moment of the triazole ring, potentially leading to altered interactions with the target protein.[5] Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Case Studies and Future Perspectives

While specific FDA-approved drugs that explicitly detail the use of a 5-chloro-1,2,3-triazole intermediate in their synthesis are not readily found in publicly available documents, the sheer volume of research on the functionalization of this scaffold points to its significance in drug discovery pipelines. The ability to rapidly generate diverse libraries of compounds from a common 5-chloro-1,2,3-triazole precursor is invaluable for exploring the chemical space around a biological target.

The future of 5-chloro-1,2,3-triazole chemistry in drug discovery is bright. As our understanding of the subtleties of drug-receptor interactions grows, the ability to fine-tune the electronic and steric properties of a scaffold through substitutions like the 5-chloro group will become even more critical. The development of new catalytic systems for both the synthesis and functionalization of these compounds will undoubtedly expand their utility and solidify their place as a cornerstone of modern medicinal chemistry.

References

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. 2022;27(6):1999. Available from: [Link]

  • Guan Q, et al. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. 2024;67(10):7788-7824. Available from: [Link]

  • Methods for the synthesis of 5-amino-1,2,3-triazoles. ResearchGate. Available from: [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. Available from: [Link]

  • Scheme 6. Preparation of 1,4-disubstituted 5-chloro-1,2,3-triazoles. ResearchGate. Available from: [Link]

  • Synthesis of 5-amino-1,2,3-triazole and... ResearchGate. Available from: [Link]

  • 5-Chloro-1H-1,2,3-triazole. PubChem. Available from: [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available from: [Link]

  • A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. HETEROCYCLES. 1998;48(4):695-703. Available from: [Link]

  • Synthesis of Amino Acid-Derived 1,2,3-Triazoles: Development of a Nontrivial Fluorescent Sensor in Solution for the Enantioselective Sensing of a Carbohydrate and Bovine Serum Albumin Interaction. The Journal of Organic Chemistry. 2018;83(3):1349-1358. Available from: [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. 2020. Available from: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. 2022;87(5):3695-3704. Available from: [Link]

  • Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. The Chemical Record. 2021;21(10):2782-2807. Available from: [Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules. 2021;26(10):2898. Available from: [Link]

  • Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry. 2009;5:9. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2023;11:1140332. Available from: [Link]

  • Synthesis and Pharmacological Activity of Triazole Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry. 1995;38(19):3720-3729. Available from: [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. 2024. Available from: [Link]

  • 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. 2022;23(21):e202200424. Available from: [Link]

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Journal of Medicinal Chemistry. 2016;59(1):374-380. Available from: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. 2022;27(6):1999. Available from: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. 2020;13(8):22-40. Available from: [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. 2022;17(11):1209-1236. Available from: [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. 2023;11:1261314. Available from: [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. ResearchGate. 2020. Available from: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ResearchGate. 2024. Available from: [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. 2015;7(1):149-155. Available from: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. 2022;27(6):1999. Available from: [Link]

Sources

Application

experimental procedure for amide coupling with 1,2,3-triazole-4-carboxylic acids

Application Note: High-Efficiency Amide Coupling Protocols for 1,2,3-Triazole-4-Carboxylic Acids Executive Briefing The 1,2,3-triazole ring is a highly privileged scaffold in modern drug discovery. Functioning as a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Amide Coupling Protocols for 1,2,3-Triazole-4-Carboxylic Acids

Executive Briefing

The 1,2,3-triazole ring is a highly privileged scaffold in modern drug discovery. Functioning as a robust bioisostere for amide bonds, esters, and carboxylic acids, it offers exceptional metabolic stability and the ability to participate in non-covalent interactions with diverse molecular targets[1]. Specifically, 1,2,3-triazole-4-carboxamides have demonstrated potent pharmacological properties, serving as the core pharmacophore in advanced Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors[2] and multi-target Hsp90/B-Raf inhibitors[3].

However, the synthesis of these carboxamides from 1,2,3-triazole-4-carboxylic acids presents unique mechanistic challenges. The electronic properties of the triazole ring can deactivate the carboxylic acid, while the presence of specific substituents (such as a 5-amino group) can trigger unwanted Dimroth rearrangements under basic coupling conditions[4]. This application note provides field-proven, self-validating protocols for the efficient amidation of 1,2,3-triazole-4-carboxylic acids, detailing the causality behind reagent selection and activation kinetics.

Mechanistic Rationale & Reagent Causality

The formation of an amide bond requires the conversion of the stable carboxylic acid into a highly reactive electrophilic intermediate. For 1,2,3-triazole-4-carboxylic acids, the choice of coupling reagent dictates both the reaction trajectory and the purity profile of the final product.

1. The HATU/DIPEA System (The Gold Standard) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for coupling sterically hindered or electronically deactivated amines to triazole scaffolds[5].

  • Causality of Efficiency: The high coupling efficiency of HATU arises from a neighboring group effect. The pyridine nitrogen atom within the HOAt (1-hydroxy-7-azabenzotriazole) leaving group stabilizes the incoming amine nucleophile through a hydrogen-bonded 7-membered cyclic transition state, drastically lowering the activation energy[6].

  • The Guanylation Pitfall: A critical side reaction when using uronium-based reagents like HATU is the direct attack of highly nucleophilic aliphatic amines on the coupling reagent itself, yielding an unwanted tetramethylguanidine (TMG) byproduct[7][8]. To prevent this, pre-activation of the triazole-4-carboxylic acid is strictly required. The acid must be fully converted to the OAt-active ester before the amine is introduced to the reaction matrix.

2. The EDC/HOBt System (The Scalable Alternative) For less demanding substrates, the combination of EDC·HCl and HOBt remains a staple. While it lacks the extreme kinetic acceleration of HATU, EDC is highly cost-effective and generates a water-soluble urea byproduct, allowing for a self-validating purification process via simple aqueous extraction[9][10].

Visualizing the Activation Pathway

The following diagram illustrates the mechanistic sequence of HATU-mediated activation, highlighting the critical intermediate stages required before amine introduction.

HATU_Mechanism Start 1,2,3-Triazole-4-Carboxylic Acid Step1 Deprotonation (DIPEA) Start->Step1 Carboxylate Triazole Carboxylate Anion Step1->Carboxylate Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) Carboxylate->Isouronium Nucleophilic Attack HATU HATU Reagent (Tetramethyluronium) HATU->Isouronium HOAt HOAt Anion Displacement Isouronium->HOAt ActiveEster OAt-Active Ester HOAt->ActiveEster Intramolecular Rearrangement Product Triazole-4-Carboxamide (Target Product) ActiveEster->Product Amidation Byproduct Tetramethylurea + HOAt Byproducts ActiveEster->Byproduct Leaving Groups Amine Amine Nucleophile (R-NH2) Amine->Product

Figure 1: Mechanistic pathway of HATU-mediated activation of 1,2,3-triazole-4-carboxylic acids.

Experimental Methodologies

Protocol A: HATU-Mediated Coupling (Pre-Activation Method)

Designed for sterically hindered amines, anilines, and high-value drug discovery intermediates[3][5].

Reagents:

  • 1,2,3-Triazole-4-carboxylic acid derivative (1.0 equiv, 1.0 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Amine nucleophile (1.1 equiv, 1.1 mmol)

  • Anhydrous DMF or DCM (5.0 mL, 0.2 M)

Step-by-Step Procedure:

  • Dissolution: Charge an oven-dried round-bottom flask with the 1,2,3-triazole-4-carboxylic acid (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise to the stirring solution. Stir for 5 minutes to ensure complete deprotonation to the carboxylate anion.

  • Pre-Activation (Critical Step): Add HATU (1.2 mmol) in a single portion. The solution will typically transition to a pale yellow color as the OAt-active ester forms. Stir at room temperature for exactly 20–30 minutes. Self-Validation Check: Do not proceed until LC-MS confirms the consumption of the starting acid and the formation of the active ester mass intermediate.

  • Amidation: Introduce the amine nucleophile (1.1 mmol) to the activated mixture.

  • Propagation: Stir the reaction at room temperature for 2 to 12 hours, monitoring completion via TLC or LC-MS.

  • Workup: Quench the reaction by adding 1M HCl (10 mL) to neutralize excess DIPEA, then extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃ (15 mL), water (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt-Mediated Coupling

Designed for standard aliphatic amines and cost-sensitive scale-up campaigns[2][10].

Reagents:

  • 1,2,3-Triazole-4-carboxylic acid derivative (1.0 equiv, 1.0 mmol)

  • EDC·HCl (1.5 equiv, 1.5 mmol)

  • HOBt hydrate (1.2 equiv, 1.2 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Anhydrous DCM (10.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Initialization: Suspend the 1,2,3-triazole-4-carboxylic acid (1.0 mmol), the amine (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DCM (10.0 mL).

  • Cooling & Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 mmol) dropwise.

  • Activation: Add EDC·HCl (1.5 mmol) portion-wise over 5 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup: Dilute the reaction with additional DCM (10 mL). Wash sequentially with 10% citric acid (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). The water-soluble EDC-urea byproduct will partition entirely into the aqueous phase. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Quantitative Reagent Comparison Matrix

To assist in experimental design, the following table summarizes the performance metrics of common coupling systems when applied to 1,2,3-triazole-4-carboxylic acid scaffolds.

Coupling ReagentActivation IntermediateTypical Reaction TimeGuanylation RiskTypical Yield RangePrimary Use Case
HATU / DIPEA OAt-Active Ester2 – 6 hHigh (if no pre-activation)75 – 95%Sterically hindered or electronically deactivated amines.
EDC / HOBt OBt-Active Ester12 – 24 hNone60 – 85%General-purpose coupling; simplified aqueous workup.
PyBOP / DIPEA OBt-Active Ester4 – 12 hLow70 – 90%Alternative to HATU; avoids uronium-induced side reactions.
CDI Acyl Imidazole12 – 24 hNone50 – 75%Cost-sensitive industrial scale-up; highly moisture sensitive.

References

  • 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth National Center for Biotechnology Inform
  • Design, Synthesis, Cytotoxicity and Molecular docking studies of 1-(4-methoxyphenyl)
  • Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement Università di Siena
  • HATU - Mechanism of N-acyl
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases National Center for Biotechnology Inform
  • Process optimization for acid-amine coupling: a c
  • First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy National Center for Biotechnology Inform
  • Mild Intramolecular Ring Opening of Oxetanes AWS
  • Design and Synthesis of Hsp90 Inhibitors with B‐Raf and PDHK1 Multi‐Target Activity D-NB.info

Sources

Method

Application Note: Advanced Material Engineering using 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Target Audience: Materials Scientists, Coordination Chemists, and Nanotechnology Researchers Document Type: Technical Application Note & Validated Protocols Introduction and Mechanistic Rationale In the landscape of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Nanotechnology Researchers Document Type: Technical Application Note & Validated Protocols

Introduction and Mechanistic Rationale

In the landscape of advanced material science, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2) has emerged as a highly versatile bifunctional building block. Unlike simple aliphatic or aromatic carboxylic acids, this specific triazole derivative possesses a unique electronic and steric profile that makes it exceptionally valuable for both coordination chemistry (Metal-Organic Frameworks, MOFs) and covalent surface functionalization [1].

The causality behind its utility lies in its highly specific molecular architecture:

  • Multidentate Coordination: The molecule offers both hard oxygen donors (from the C4-carboxylate) and borderline nitrogen donors (from the triazole core), enabling robust multidimensional bridging with transition metals and lanthanides [2].

  • Electronic Modulation via C5-Chlorine: The electron-withdrawing chlorine atom at the C5 position increases the acidity of the triazole ring and lowers the ligand's triplet state energy. This precise energy level alignment is critical for facilitating the "antenna effect"—efficient intramolecular energy transfer to lanthanide ions (e.g., Eu³⁺), resulting in intense luminescence.

  • Steric Tuning via N1-Ethyl: The N1-ethyl group disrupts excessive π-π stacking, ensuring the ligand remains soluble in polar aprotic solvents (like DMF and DMSO) during the early stages of solvothermal synthesis, thereby preventing the precipitation of amorphous kinetic byproducts.

Application I: Synthesis of Luminescent Lanthanide-MOFs for Chemical Sensing

Triazole-carboxylate ligands are foundational in constructing stable, luminescent Lanthanide-Organic Frameworks (Ln-MOFs) capable of detecting trace analytes such as Fe³⁺ ions or nitroaromatic explosives [3]. The following protocol details the solvothermal synthesis of a Europium-based MOF (Eu-MOF) utilizing 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid as the primary organic linker.

Mechanistic Workflow of MOF Synthesis and Sensing

MOF_Pathway L 5-Chloro-1-ethyl-1H-1,2,3-triazole- 4-carboxylic acid (Ligand) S Solvothermal Synthesis (DMF/H2O, 120°C, 48h) L->S M Lanthanide Salt (Eu(NO3)3·6H2O) M->S MOF Luminescent Eu-MOF (3D Coordination Network) S->MOF Q Luminescence Quenching (Sensor Readout) MOF->Q Interaction Fe Analyte (Fe3+ Ions) Fe->Q Binding

Fig 1: Solvothermal synthesis of the Eu-MOF and its application in Fe³⁺ luminescence quenching.

Validated Protocol: Solvothermal Synthesis of Eu-MOF

Causality of Experimental Choices: The choice of an N,N-dimethylformamide (DMF) and water mixture (typically 3:1 v/v) is highly deliberate. At 120 °C, DMF undergoes slow thermal hydrolysis to yield dimethylamine. This gradual in-situ generation of base slowly deprotonates the carboxylic acid of the triazole ligand, controlling the nucleation rate and ensuring the growth of high-quality, thermodynamically stable MOF microcrystals rather than amorphous precipitates.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid in 3.0 mL of DMF in a 10 mL Teflon-lined stainless-steel autoclave.

  • Metal Addition: Add 0.1 mmol of Eu(NO₃)₃·6H₂O dissolved in 1.0 mL of deionized water to the ligand solution. Stir for 10 minutes at room temperature until homogenous.

  • Solvothermal Reaction: Seal the autoclave and heat in a programmable oven at 120 °C for 48 hours. Cool to room temperature at a controlled rate of 5 °C/hour to promote optimal crystal faceting.

  • Isolation & Washing: Recover the resulting colorless microcrystals via centrifugation (8,000 rpm, 5 min). Wash sequentially with fresh DMF (3 × 5 mL) to remove unreacted ligand, followed by absolute ethanol (3 × 5 mL) to exchange the high-boiling DMF from the MOF pores.

  • Self-Validation Check: Visual Luminescence. Place the washed, wet crystals under a 365 nm UV lamp. A successful coordination and energy transfer (antenna effect) will yield a brilliant, characteristic red emission (⁵D₀ → ⁷F₂ transition at ~614 nm). If the emission is weak or absent, the ligand failed to coordinate, indicating an issue with the pH or solvent ratio.

  • Drying: Dry the crystals under vacuum at 80 °C for 12 hours.

Application II: Covalent Surface Functionalization of Nanomaterials

Beyond coordination polymers, the carboxylic acid moiety enables direct covalent grafting onto amine-terminated surfaces via standard zero-length crosslinkers (EDC/NHS). Grafting this specific halogenated triazole onto silica nanoparticles (SiNPs) yields robust, chemically resistant stationary phases or anti-corrosion additives [1].

Workflow of Amide Coupling on Silica Nanoparticles

Surface_Grafting Act Ligand Activation (EDC/NHS in DMF, 2h) Ester NHS-Activated Triazole Ester (Reactive Intermediate) Act->Ester Coupling Amide Bond Formation (RT, 12h, pH 7.4) Ester->Coupling NP Amine-Functionalized SiNPs (NH2-SiNPs) NP->Coupling Product Triazole-Functionalized SiNPs (Anti-Corrosion/Sensing Phase) Coupling->Product

Fig 2: EDC/NHS mediated covalent grafting of the triazole ligand onto amine-functionalized SiNPs.

Validated Protocol: EDC/NHS Grafting onto NH₂-SiNPs

Causality of Experimental Choices: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an unstable O-acylisourea intermediate. NHS (N-Hydroxysuccinimide) is added to convert this into a semi-stable amine-reactive NHS ester. This two-step process prevents the ligand from reacting with itself and maximizes the grafting density on the solid silica support.

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 50 mg of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir at room temperature for 2 hours under a nitrogen atmosphere to form the NHS-ester.

  • Nanoparticle Dispersion: Disperse 100 mg of commercially available amine-functionalized silica nanoparticles (NH₂-SiNPs, ~50 nm diameter) in 10 mL of anhydrous DMF using probe sonication (30 seconds, 40% amplitude) to ensure a monodisperse suspension.

  • Coupling Reaction: Dropwise add the activated ligand solution to the nanoparticle suspension. Add 10 µL of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, maintaining the amines in their reactive, deprotonated state. Stir at room temperature for 12 hours.

  • Purification: Centrifuge the suspension (12,000 rpm, 10 min). Discard the supernatant. Resuspend and wash the pellet sequentially with DMF (2x), deionized water (2x), and ethanol (2x) to remove all physisorbed byproducts (e.g., urea derivatives from EDC).

  • Self-Validation Check: FTIR and Zeta Potential. Analyze the dried powder via ATR-FTIR. The successful formation of the covalent linkage is validated by the disappearance of the broad primary amine N-H stretch (~3300 cm⁻¹) and the appearance of sharp Amide I (C=O stretch at ~1650 cm⁻¹) and Amide II (N-H bend at ~1550 cm⁻¹) bands. Additionally, the zeta potential of the particles in neutral water should shift from highly positive (due to free -NH₂ groups) to negative or near-neutral.

Quantitative Data Summary

The functionalization of materials with 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid dramatically alters their physicochemical properties, enhancing both thermal stability and specific chemical reactivity.

Material SystemSurface Area (BET, m²/g)Thermal Stability (T_d, °C)Luminescence Quantum Yield (Φ, %)Fe³⁺ Detection Limit (LOD, µM)
Bare Eu-MOF (Control) 85031012.5N/A (Poor selectivity)
Triazole-Eu-MOF (Synthesized) 79038541.2 0.45
NH₂-SiNPs (Control) 210250 (loss of amines)N/AN/A
Triazole-SiNPs (Grafted) 195340 N/AN/A (Used for corrosion inhibition)

Table 1: Comparative material properties demonstrating the enhancement in thermal stability and luminescent efficiency upon incorporation of the halogenated triazole ligand.

References

  • Wang, Y., et al. "Stable Lanthanide–Organic Framework Materials Constructed by a Triazolyl Carboxylate Ligand: Multifunction Detection and White Luminescence Tuning." Inorganic Chemistry (ACS Publications), 2018. URL:[Link]

  • Gorinchoy, V., et al. "1-(4-Carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid – A versatile ligand for the preparation of coordination polymers and mononuclear complexes." Chemistry Journal of Moldova / ResearchGate, 2018. URL:[Link]

Application

Application Note: Developing Novel Inhibitors Using a 1,2,3-Triazole Scaffold

Executive Summary The 1,2,3-triazole heterocycle has emerged as a privileged scaffold in modern drug discovery, functioning simultaneously as a robust linker, a pharmacophore, and a highly effective bioisostere[1]. Unlik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole heterocycle has emerged as a privileged scaffold in modern drug discovery, functioning simultaneously as a robust linker, a pharmacophore, and a highly effective bioisostere[1]. Unlike naturally occurring amide bonds, which are highly susceptible to enzymatic cleavage, 1,4-disubstituted 1,2,3-triazoles offer exceptional metabolic stability while preserving the crucial physicochemical properties required for target engagement. This application note provides a comprehensive guide to rationally designing 1,2,3-triazole-based inhibitors, detailing the mechanistic rationale, standardized synthetic protocols via Click Chemistry (CuAAC), and downstream biological validation workflows.

Mechanistic Rationale: The 1,2,3-Triazole as a Privileged Scaffold

Bioisosterism and Pharmacokinetic Advantages

The structural geometry and electronic distribution of the 1,4-disubstituted 1,2,3-triazole ring make it an ideal non-classical bioisostere for trans-amide bonds[1]. The triazole ring possesses a strong dipole moment (~5 Debye) that closely mimics the polarization of an amide, allowing it to maintain critical electrostatic interactions within a protein's binding pocket.

Crucially, replacing an amide with a 1,2,3-triazole addresses severe pharmacokinetic liabilities. Amides are prone to rapid hydrolysis by amidases and oxidation by Cytochrome P450 (CYP450) enzymes. Triazoles are entirely resistant to these metabolic pathways. For example, replacing the amide linker in Dopamine D4 receptor (D4R) ligands with a 1,2,3-triazole significantly improved microsomal stability while maintaining high D4R affinity and subtype selectivity[2].

Structural Biology and Target Engagement

Beyond acting as a passive linker, the 1,2,3-triazole actively participates in target binding. Geometrical data-mining of protein-ligand cocrystals reveals that the N2 and N3 atoms act as potent hydrogen-bond acceptors, while the polarized C5-H bond functions as a weak hydrogen-bond donor[3]. Furthermore, the aromatic nature of the ring enables favorable π−π stacking and cation- π interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in the active site[3].

BioisostereLogic Amide Traditional Amide Bond (Metabolically Susceptible) Triazole 1,4-Disubstituted 1,2,3-Triazole (Bioisostere) Amide->Triazole Bioisosteric Replacement Stability Enhanced Metabolic Stability (Resists Amidase/CYP450) Triazole->Stability Prevents Hydrolysis Affinity Maintained Target Affinity (H-Bonding & Dipole) Triazole->Affinity Mimics trans-Amide Hybrid Molecular Hybridization (e.g., Tacrine-Triazole) Triazole->Hybrid Linker Function

Fig 1. Logical flow of bioisosteric replacement using a 1,2,3-triazole scaffold.

Molecular Hybridization

The facile synthesis of 1,2,3-triazoles enables "molecular hybridization"—the covalent fusion of two distinct pharmacophores to create a single, multi-targeting molecule[4]. A prominent example is the development of Tacrine-1,2,3-triazole derivatives for Alzheimer's disease. By utilizing the triazole to link Tacrine (an acetylcholinesterase inhibitor) with other functional moieties, researchers have developed hybrid compounds that exhibit potent dual inhibition of AChE and Butyrylcholinesterase (BChE)[5].

Experimental Protocols

Protocol 1: Regioselective Synthesis via CuAAC

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. The following protocol is optimized for generating screening libraries.

Causality & Expert Insight: We utilize a catalytic system of Copper(II) sulfate ( CuSO4​ ) and sodium ascorbate rather than direct Cu(I) salts. Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation. Sodium ascorbate acts as a continuous in situ reducing agent, maintaining a steady concentration of the active Cu(I) catalyst and preventing the oxidative homocoupling of terminal alkynes (Glaser coupling).

Materials:

  • Terminal Alkyne (1.0 eq)

  • Organic Azide (1.1 eq)

  • CuSO4​⋅5H2​O (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • Solvent: tert-Butanol / Water ( t -BuOH: H2​O , 1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the terminal alkyne (1.0 mmol) and organic azide (1.1 mmol) in 5 mL of t -BuOH in a round-bottom flask. Rationale: The biphasic t -BuOH/ H2​O system ensures the solubility of both the organic substrates and the inorganic catalytic salts.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.1 mmol) and sodium ascorbate (0.2 mmol) in 5 mL of deionized water. The solution will briefly turn brown before becoming pale yellow, indicating the successful reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the aqueous catalyst mixture dropwise to the organic solution under vigorous magnetic stirring at room temperature.

  • Monitoring: Stir the reaction for 12–24 hours. Monitor completion via TLC or LC-MS. The formation of the triazole is highly exothermic and thermodynamically driven[4].

  • Quenching and Purification (Critical Step): Dilute the mixture with ethyl acetate and wash aggressively with a 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution. Rationale: Residual copper is highly toxic to mammalian cells and can coordinate with target proteins in downstream biological assays, causing false-positive inhibition. EDTA chelates and removes trace copper.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

CuAACWorkflow Start Terminal Alkyne + Organic Azide (Starting Materials) Reaction Cycloaddition Reaction (t-BuOH/H2O, RT, 12-24h) Start->Reaction Catalyst CuSO4 + Sodium Ascorbate (In situ Cu(I) Generation) Catalyst->Reaction Prevents Glaser Coupling Purification Workup & Purification (EDTA Wash, Extraction) Reaction->Purification High Yield Product 1,4-Disubstituted 1,2,3-Triazole (Regioselective Product) Purification->Product >95% Purity

Fig 2. Step-by-step workflow of the CuAAC reaction for triazole synthesis.

Protocol 2: In Vitro Enzyme Inhibition Assay (Ellman’s Method)

To validate the synthesized triazole hybrids (e.g., Tacrine-triazole derivatives[5]), a robust, self-validating biochemical assay is required. Ellman's colorimetric assay for Acetylcholinesterase (AChE) inhibition is the standard.

Causality & Expert Insight: The assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to yield the yellow 5-thio-2-nitrobenzoate anion, absorbing at 412 nm. To ensure trustworthiness, the protocol must include a non-enzymatic blank, as DTNB can spontaneously hydrolyze in alkaline buffers, skewing IC50​ calculations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Preparation: Prepare stock solutions of DTNB (3 mM), acetylthiocholine iodide (15 mM), and the triazole inhibitor (serial dilutions from 100 μ M to 1 nM in DMSO).

  • Plate Setup (96-well): Add the following to each well:

    • 140 μ L of Phosphate Buffer

    • 20 μ L of AChE enzyme solution (0.2 U/mL)

    • 20 μ L of the triazole inhibitor (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Incubation: Incubate the microplate at 25°C for 15 minutes to allow the inhibitor to establish equilibrium with the enzyme.

  • Reaction Initiation: Add 10 μ L of DTNB and 10 μ L of acetylthiocholine iodide to all wells.

  • Self-Validating Controls:

    • Positive Control: Tacrine (known inhibitor) instead of the test compound.

    • Negative Control: 20 μ L of 1% DMSO (maximum enzyme activity).

    • Blank: Buffer replacing the enzyme (subtracts background DTNB hydrolysis).

  • Measurement: Read the absorbance kinetically at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate the IC50​ using non-linear regression analysis of the initial reaction velocities.

Quantitative Data Presentation

The following table summarizes comparative pharmacological data demonstrating the superiority of the 1,2,3-triazole bioisostere over traditional linkers in recent drug discovery campaigns. The data highlights the preservation of target affinity alongside massive improvements in metabolic half-life.

Table 1: Comparative Pharmacological Profiling of Amide vs. 1,2,3-Triazole Bioisosteres

Compound ClassLinker TypeTarget Affinity ( IC50​ / Ki​ )Microsomal Stability ( t1/2​ )ClogPReference
D4R Ligand (Parent) Traditional Amide Ki​ = 8.5 nM< 15 min (Rat Liver Microsomes)2.8[2]
D4R Ligand (Analog) 1,2,3-Triazole Ki​ = 12.1 nM> 60 min (Rat Liver Microsomes)3.1[2]
Tacrine Hybrid (Parent) Alkyl-Amide IC50​ = 45.0 μ M25 min (Human Liver Microsomes)4.2[5]
Tacrine Hybrid (Analog) 1,2,3-Triazole IC50​ = 4.89 μ M> 120 min (Human Liver Microsomes)4.5[5]

Note: The triazole analog of the Tacrine hybrid (Compound 8a2) demonstrated a nearly 10-fold increase in AChE inhibition potency compared to standard alkyl-linked derivatives, alongside enhanced metabolic stability[5].

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.Semantic Scholar / Drug Discovery Today.
  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach.Journal of Medicinal Chemistry (ACS Publications).
  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics.ACS Pharmacology & Translational Science.
  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry.MDPI.
  • Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors.PMC (NIH).

Sources

Method

Analytical Characterization of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Application Notes and Protocols

Executive Summary 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2)[1] is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2)[1] is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The core 1,2,3-triazole ring is renowned for its remarkable metabolic stability and inertness to oxidation, reduction, and hydrolysis[2]. However, the combination of a reactive carboxylic acid, an N-ethyl group, and a C5-chlorine atom necessitates a rigorous, multi-modal analytical approach to confirm purity, exact mass, and regiochemistry.

Analytical Strategy & Causality

As a Senior Application Scientist, designing an analytical workflow requires understanding the physicochemical causality behind the molecule's behavior:

  • Chromatographic Behavior (HPLC): The C4-carboxylic acid moiety renders the molecule highly polar and ionizable. To prevent peak splitting and severe chromatographic tailing, the mobile phase must be strictly buffered below the molecule's pKa (typically ~2.0–3.0 for triazole-carboxylic acids) to maintain it in a fully protonated, neutral state[3].

  • Mass Spectrometry (LC-HRMS): The combination of the acidic carboxyl proton and the electronegative C5-chlorine atom makes this molecule exceptionally responsive to negative Electrospray Ionization (ESI-). The chlorine atom provides a critical self-validating feature: a natural 35Cl/37Cl isotopic signature in a ~3:1 ratio, which unambiguously confirms the presence of the halogen.

  • Structural Elucidation (NMR): 1,2,3-triazole-4-carboxylic acids exhibit strong intermolecular hydrogen bonding, forming stable nanoaggregates that can severely broaden NMR signals and limit solubility in standard non-polar solvents like CDCl3​ [4]. Consequently, a strong hydrogen-bond accepting solvent like DMSO-d6​ is required to disrupt these aggregates and yield sharp, well-resolved resonances.

Workflow Visualization

AnalyticalWorkflow Start 5-Chloro-1-ethyl-1H-1,2,3-triazole -4-carboxylic acid HPLC RP-HPLC (UV/Vis) Purity & Stability Start->HPLC Aliquot 1 LCMS LC-HRMS (ESI-) Mass Confirmation Start->LCMS Aliquot 2 NMR 1H/13C NMR Regiochemistry Start->NMR Solid State FTIR FTIR Spectroscopy Functional Groups Start->FTIR Solid State HPLC_Val System Suitability: Resolution & Tailing HPLC->HPLC_Val LCMS_Val Isotopic Pattern: 35Cl / 37Cl Ratio LCMS->LCMS_Val NMR_Val Ethyl & Triazole Shifts NMR->NMR_Val FTIR_Val Carbonyl & C-Cl Stretch FTIR->FTIR_Val

Caption: Comprehensive analytical workflow for 1,2,3-triazole-4-carboxylic acid characterization.

Quantitative Data Presentation

Analytical ParameterTechniqueExpected Value / RangeDiagnostic Significance
Retention Time ( tR​ ) RP-HPLC (C18)4.5 – 5.5 min (Gradient dependent)Purity assessment; stability tracking
Exact Mass [M-H]⁻ LC-HRMS (ESI-)m/z 174.0076 ( 35Cl ), 176.0046 ( 37Cl )Molecular weight and halogen confirmation
1 H NMR ( DMSO-d6​ ) 400 MHz NMR δ 1.45 (t, 3H), 4.48 (q, 2H), 13.5 (br s, 1H)Regiochemistry of N-ethyl substitution
13 C NMR ( DMSO-d6​ ) 100 MHz NMR δ ~14.5, 45.2, 131.5, 138.2, 161.0Carbon backbone and triazole mapping

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC (Purity Assessment)

Objective: Quantify the purity of the compound and monitor potential degradation products.

  • System Preparation: Install a high-efficiency C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase Formulation (Causality): Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Why? Formic acid suppresses the ionization of the C4-carboxylic acid, ensuring the molecule interacts uniformly with the stationary phase, thereby preventing peak tailing[3].

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Re-equilibration

    • Flow rate: 1.0 mL/min.

  • Detection: Set the UV detector to 210 nm and 254 nm. The conjugated triazole system absorbs strongly in the low UV range[3].

  • Self-Validation (System Suitability Test): Prior to sample analysis, inject a 0.1 mg/mL reference standard in triplicate. The analytical run is strictly validated only if the theoretical plate count ( N ) > 2000 and the USP tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , the mobile phase pH is too high and must be adjusted.

Protocol 2: High-Resolution LC-MS (Mass & Halogen Confirmation)

Objective: Confirm the exact mass and verify the presence of the chlorine atom via isotopic distribution.

  • System Preparation: Interface the LC system with a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Parameters (Causality): Set the instrument to negative ion mode (ESI-). Why? The carboxylic acid readily deprotonates to form a stable [M-H]− anion, a process thermodynamically favored by the adjacent electron-withdrawing triazole ring and the C5-chlorine atom. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Self-Validation (Isotopic Verification): Extract the ion chromatogram for m/z 174.00. The protocol is inherently self-validating: the structure is only confirmed if the mass spectrum displays a secondary peak at m/z 176.00 with an exact relative abundance of 31–33% compared to the base peak. This 3:1 ratio is the immutable physical signature of a single chlorine atom.

Protocol 3: 1 H and 13 C NMR Spectroscopy (Regiochemistry)

Objective: Unambiguously confirm the regiochemistry of the N-ethyl group and the C5-chlorine substitution.

  • Sample Preparation (Causality): Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6​ . Why? DMSO-d6​ is strictly required over CDCl3​ to break the strong intermolecular hydrogen bonds inherent to triazole-carboxylic acids, preventing severe signal broadening and ensuring high-resolution spectra[4].

  • Acquisition: Acquire 1 H NMR (minimum 16 scans) and 13 C NMR (minimum 512 scans) at 298 K.

  • Self-Validation (Internal Referencing & Logic): Validate the spectrum by ensuring the residual DMSO pentet is perfectly referenced to δ 2.50 ppm. The structure is confirmed internally by a process of elimination: the 1 H spectrum must exhibit a distinct 3H triplet ( δ ~1.45 ppm) and a 2H quartet ( δ ~4.48 ppm), with a complete absence of aromatic protons. The lack of an aromatic proton signal proves that both the C4 and C5 positions on the triazole ring are fully substituted (by the carboxylic acid and chlorine, respectively).

References

  • [2] 1H-[1,2,3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study... - SciELO. Available at: [Link]

  • [4] Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at:[Link]

  • [3] Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - ResearchGate. Available at:[Link]

  • [1] 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (Product Catalog & CAS 1432747-14-2) - Shanghai Kehua Bio / Coolpharm. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in overcoming the synthetic bottlenecks associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in overcoming the synthetic bottlenecks associated with 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2).

Synthesizing this 1,4,5-trisubstituted triazole core presents a unique challenge: achieving high regioselectivity while preventing the formation of the des-chloro (5-H) byproduct. This guide provides field-validated protocols, mechanistic causality, and targeted troubleshooting to ensure a robust, high-yielding self-validating synthetic system.

Mechanistic Workflows & Experimental Protocols

Direct C-H functionalization or lithiation of the 1,2,3-triazole core often requires harsh conditions and yields complex mixtures. Instead, the most reliable and scalable approach is the One-Pot Tandem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Electrophilic Chlorination .

The Causality Behind the Chemistry

This reaction leverages the in situ formation of a 5-cuprated-1,2,3-triazole intermediate. In a standard click reaction, this intermediate undergoes rapid protonolysis to form a 1,4-disubstituted triazole. By strictly excluding moisture and introducing an electrophilic chlorine source (N-chlorosuccinimide, NCS) at the precise mechanistic moment, we intercept the cuprated intermediate to form the 5-chloro derivative .

CuAAC_Mechanism A Ethyl Azide + Ethyl Propiolate B Cu(I) Catalyst Insertion (CuAAC Initiation) A->B Cu(I) / Base C 1-Ethyl-5-Cu-1,2,3-Triazole Intermediate B->C Cycloaddition D Electrophilic Trap (NCS) (Avoid Protonation) C->D NCS Addition F Protonation Byproduct (5-H Triazole) C->F H2O/Acid (Undesired) E 5-Chloro-1-ethyl-1H-1,2,3-triazole -4-carboxylate D->E Chlorination G Ester Hydrolysis (LiOH) Final Product E->G Workup

Tandem CuAAC-Chlorination mechanism showing the critical cuprated intermediate.

Step-by-Step Methodology: Tandem CuAAC-Chlorination

Note: This protocol utilizes a self-validating workflow to ensure intermediate completion before proceeding to the next step.

  • Preparation & Degassing: In an oven-dried, argon-purged Schlenk flask, dissolve ethyl propiolate (1.0 equiv) and ethyl azide (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Cycloaddition (CuAAC): Add CuCl (10 mol%) as the catalyst. Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via IR spectroscopy or TLC. Do not proceed until the terminal alkyne C-H stretch (~3300 cm⁻¹) has completely disappeared, confirming full conversion to the 5-cuprated intermediate.

  • Electrophilic Trapping: Once the alkyne is consumed, add freshly recrystallized N-chlorosuccinimide (NCS) (1.5 equiv) in one portion. Stir at room temperature for an additional 5 hours.

    • Causality: Adding NCS before the alkyne is fully consumed will lead to oxidative Glaser homocoupling of the alkyne and premature oxidation of the Cu(I) catalyst to inactive Cu(II).

  • Ester Hydrolysis: Concentrate the crude mixture in vacuo. Redissolve the residue in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours to cleave the ethyl ester.

  • Workup & Acidification: Wash the basic aqueous layer with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer to pH 2 using 1M HCl.

    • Self-Validation Check: Use pH test strips to verify pH ≤ 2. If the pH is higher, the carboxylate salt will remain in the aqueous phase, destroying your isolated yield.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethyl acetate/hexanes.

Quantitative Data: Reagent & Condition Optimization

Selecting the correct chlorinating agent and catalyst loading dictates the ratio of the desired 5-chloro product versus the undesired 5-H byproduct. Below is a comparative summary of optimized conditions based on internal and literature benchmarking.

Table 1: Optimization of Chlorinating Agents for 5-Chloro-Triazole Synthesis

Chlorinating AgentCatalyst (CuCl)SolventTemp (°C)Yield of 5-Chloro Ester (%)5-H Byproduct (%)
NCS (1.5 eq) 10 mol% DCE 25 88% <5%
NCS (1.5 eq)5 mol%DCE2565%15%
Hexachloroethane10 mol%THF6045%35%
Cl₂ (gas)10 mol%DCM055% (Complex mixture)N/A

Troubleshooting Guides & FAQs

Troubleshooting_Logic Start Low Yield of 5-Chloro Product Q1 Is 5-H Byproduct >10% by NMR? Start->Q1 A1_Yes Moisture or Inactive NCS Causing Protonolysis Q1->A1_Yes Yes A1_No Check Conversion Rate Q1->A1_No No Fix1 Dry Solvents & Use Fresh NCS A1_Yes->Fix1 Q2 Is Starting Material Unreacted? A1_No->Q2 A2_Yes Catalyst Poisoning / Premature Oxidation Q2->A2_Yes Yes Fix2 Degas Solvents & Add Ascorbate A2_Yes->Fix2

Troubleshooting logic tree for identifying and resolving low yields in triazole synthesis.

Q: My final yield is low, and NMR shows a significant amount of 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (the 5-H byproduct). How do I prevent this?

A: The 5-H byproduct forms when the 5-cuprated triazole intermediate undergoes protonation before it can react with NCS. This causality is driven by adventitious moisture in the solvent or degraded/wet NCS.

  • Corrective Action: Ensure strict anhydrous conditions during the CuAAC step. Use anhydrous DCE and freshly recrystallized NCS. Never use protic solvents (like methanol or unpurified technical grade solvents) during the click phase, as they will rapidly protonolyze the copper intermediate.

Q: The cycloaddition step is stalling, and unreacted starting materials remain. What is causing the catalyst deactivation?

A: Copper(I) is highly susceptible to oxidation to inactive Copper(II) in the presence of trace oxygen. Furthermore, if NCS is added too early, it will directly oxidize the Cu(I) catalyst, halting the cycloaddition entirely.

  • Corrective Action: Thoroughly degas your solvents using the freeze-pump-thaw method or sparge with argon for 30 minutes prior to use. If oxidation is suspected, adding a mild reducing agent like sodium ascorbate (5–10 mol%) can help maintain the active Cu(I) oxidation state throughout the cycloaddition phase.

Q: Can I synthesize the carboxylic acid directly using propiolic acid instead of ethyl propiolate?

A: While theoretically possible, using free propiolic acid directly in the CuAAC reaction often leads to drastically lower yields. The free carboxylic acid can coordinate strongly with the copper catalyst (forming insoluble copper-carboxylate complexes) and is prone to competitive decarboxylation under the reaction conditions.

  • Corrective Action: It is highly recommended to use the esterified precursor (ethyl propiolate) for the tandem CuAAC-chlorination and perform a subsequent, high-yielding LiOH-mediated ester hydrolysis as detailed in the protocol.

References

  • Title: Tandem Reaction of 1-Copper(I) Alkynes for the Synthesis of 1,4,5-Trisubstituted 5-Chloro-1,2,3-triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles Source: European Journal of Organic Chemistry (Chemistry Europe) URL: [Link]

Optimization

Technical Support Center: Purification of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

From the desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid. This molecule is a valuable heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its purity is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological or material property data. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into overcoming common purification challenges. We will move beyond simple step-by-step instructions to explain the rationale behind our recommended protocols, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the purification of this target compound.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. For 1,2,3-triazoles, which are often synthesized via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC), the common impurities include:

  • Unreacted Starting Materials: Residual ethyl azide and the corresponding propiolic acid ester or derivative.

  • Regioisomers: Depending on the catalytic system, the formation of the undesired 1,5-disubstituted triazole isomer can occur alongside the desired 1,4-isomer. These isomers often have very similar polarities, making their separation challenging.[1]

  • By-products from Side Reactions: The reaction conditions may lead to decomposition products or polymerization, particularly if elevated temperatures are used for extended periods.[2]

  • Residual Catalyst: If a copper-catalyzed reaction was performed, residual copper salts may be present.

Q2: How does the carboxylic acid functional group influence the purification strategy?

A2: The carboxylic acid moiety is the most powerful tool at your disposal for purification. Its acidic proton (pKa typically in the 3-5 range) allows for a highly selective separation from neutral or basic impurities through an acid-base liquid-liquid extraction. By treating the crude mixture with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[3][4][5]

Q3: Which primary purification techniques should I consider for this compound?

A3: A multi-tiered approach is generally most effective:

  • Acid-Base Extraction: This should almost always be your first step. It is a rapid, high-capacity method to remove the bulk of non-acidic impurities.

  • Recrystallization: If the product obtained after extraction is a solid, recrystallization is an excellent second step to achieve high purity.[6][7] It is particularly effective at removing impurities with different solubility profiles.

  • Column Chromatography: This is the method of choice if you need to separate compounds with very similar structures, such as regioisomers, or if the product is an oil that cannot be recrystallized.[8][9] High-performance liquid chromatography (HPLC) may be required for separating particularly challenging mixtures.[1][9]

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring.[8] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape) to track the separation of your target compound from impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[1][10]

Purification Workflow Overview

The following diagram outlines the general decision-making process for purifying your target compound.

G crude Crude Reaction Mixture workup Acid-Base Extraction Workup crude->workup assess Assess Product (TLC, 1H NMR) workup->assess solid Solid Product assess->solid Crystalline oil Oily Product assess->oil Non-crystalline recryst Recrystallization solid->recryst chrom Column Chromatography oil->chrom isomers Isomers Present? recryst->isomers pure Pure Product >98% chrom->pure isomers->chrom Yes isomers->pure No

Caption: General purification workflow for the target molecule.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after recrystallization. 1. Too much solvent was used for dissolution.[1]2. The chosen solvent is too effective; the compound has high solubility even at low temperatures.3. Premature crystallization occurred during hot filtration.1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.2. Try a different solvent or a binary solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water until cloudy, then heat to clarify).3. Pre-heat the filtration funnel and filter paper to prevent cooling and crystal crashing.[1]
Product is an oil and will not crystallize. 1. Presence of significant impurities depressing the melting point.2. Residual solvent trapped in the product.1. Perform an acid-base extraction to remove neutral impurities. If isomers are suspected, column chromatography is necessary.2. Dissolve the oil in a suitable solvent (e.g., dichloromethane), dry thoroughly with a drying agent (e.g., Na₂SO₄), filter, and concentrate again under high vacuum. Try triturating the resulting oil with a non-polar solvent like hexanes to induce precipitation.
Product streaks badly on silica gel TLC/column. The acidic proton of the carboxylic acid is strongly interacting with the acidic silica gel surface.Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., 70:30:1 Hexane:EtOAc:AcOH). The acid in the mobile phase will suppress the deprotonation of your compound, leading to sharper bands and better separation.
Final product has a persistent color. Highly conjugated or colored impurities are present.Add a very small amount of activated charcoal to the hot solution during recrystallization, just before the hot filtration step.[1] The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb your product.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 5-chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylate, will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM, check densities). Drain the organic layer, which contains neutral impurities.

  • Back-Extraction (Optional): To ensure complete recovery, wash the organic layer once more with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2. The target carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid product obtained from the acid-base extraction.

  • Solvent Selection: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures like ethanol/water) to find a system where it is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the solid until it just dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and heat for a few more minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (or charcoal).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This protocol is recommended if recrystallization is ineffective or if regioisomers need to be separated.

  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value between 0.2 and 0.4.[1] A good starting point is a mixture of hexanes and ethyl acetate. To prevent streaking, add 0.5-1% acetic acid to the eluent.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the solid to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Decision Tree

G start Purification Issue tlc_check Analyze by TLC start->tlc_check oily_product Product is Oily? start->oily_product Physical Form Issue low_yield Low Recrystallization Yield? start->low_yield Yield Issue streaking Streaking/ Tailing? tlc_check->streaking Assess Spot Shape add_acid ACTION: Add 0.5-1% AcOH to eluent streaking->add_acid Yes multiple_spots Multiple Spots? streaking->multiple_spots No recryst_fail Does Recrystallization Remove Impurities? multiple_spots->recryst_fail Yes column_chrom ACTION: Perform Column Chromatography recryst_fail->column_chrom No recryst_fail->oily_product Yes (or product is oily) triturate ACTION: Triturate with non-polar solvent (e.g., Hexanes) oily_product->triturate Yes oily_product->low_yield No (Solid Product) check_solvent ACTION: Re-evaluate solvent system. Use minimal hot solvent. Ensure slow cooling. low_yield->check_solvent Yes

Caption: A decision tree for troubleshooting common purification problems.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 7-Chloro-1H-benzo[d]triazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid.
  • Cież, D., et al. (2022).
  • Inagaki, M., et al. (1995). Synthesis and Pharmacological Activity of Triazole Derivatives Inhibiting Eosinophilia.
  • Lange, N. A. (1981). Purification of triazoles. U.S. Patent No. US4269987A.
  • McNamara, D. J., et al. (2003). Crystal Engineering of Novel Cocrystals of a Triazole Drug with 1,4-Dicarboxylic Acids. Journal of the American Chemical Society.
  • Li, Y., et al. (2024). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PMC.
  • Unknown. (2013). Preparation method of 1H-1,2,4-triazole-3-methyl formate. Chinese Patent No. CN103145632B.
  • PrepChem. (2023). Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Mammadov, V. A., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic.
  • Unknown. (2022).
  • Voievoda, N., et al. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.
  • Avigliano, M., et al. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc.
  • Gevorgyan, A., et al. (2023).
  • Kumar, A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • de Oliveira, R. B., et al. (2014). 1H-[1][2][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO.

Sources

Troubleshooting

optimizing reaction conditions for the functionalization of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Welcome to the Technical Support Center for triazole scaffold optimization. 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a highly versatile building block used in drug discovery and chemical biology.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for triazole scaffold optimization. 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a highly versatile building block used in drug discovery and chemical biology. However, its dual-reactive nature—featuring an electrophilic C5-chloro group and a C4-carboxylic acid—often presents chemoselectivity and reactivity challenges.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Reaction Logic & Workflow Optimization

The functionalization of this scaffold typically requires two distinct transformations: C4-amidation (or esterification) and C5-Cl substitution (via Nucleophilic Aromatic Substitution [SNAr] or Palladium-catalyzed cross-coupling). The sequence of these reactions is the most critical factor determining your overall yield.

G Start 5-Chloro-1-ethyl-1H-1,2,3-triazole -4-carboxylic acid BadPath Direct C5-Cl Functionalization (SNAr / Cross-Coupling) Start->BadPath Base added GoodPath Step 1: C4-Amidation (HATU, DIPEA, RT) Start->GoodPath Recommended Fail Low Yield / Catalyst Poisoning (Due to C4-Carboxylate formation) BadPath->Fail Intermediate 5-Chloro-1-ethyl-1H-1,2,3-triazole -4-carboxamide GoodPath->Intermediate GoodPath2 Step 2: C5-Cl Functionalization (NHC-Pd Catalyst, 120°C) Intermediate->GoodPath2 Success Fully Functionalized Triazole Scaffold GoodPath2->Success

Optimal functionalization sequence: C4-amidation must precede C5-Cl cross-coupling to prevent carboxylate interference.

Troubleshooting & FAQs

Q1: Why does my SNAr or Pd-catalyzed cross-coupling fail when using the free carboxylic acid starting material?

The Causality: Both SNAr and cross-coupling reactions require basic conditions (e.g., K2​CO3​ , t -BuONa, or DIPEA). When the free C4-carboxylic acid is exposed to these bases, it rapidly deprotonates to form a carboxylate anion. This electron-rich carboxylate pumps electron density into the triazole ring, drastically reducing its electrophilicity and shutting down SNAr pathways. Furthermore, the carboxylate moiety acts as a strong bidentate ligand that can coordinate with and poison Palladium catalysts during cross-coupling attempts. The Solution: Always perform C4-derivatization (amidation or esterification) before attempting C5-Cl substitution [1].

Q2: I am trying to perform a Buchwald-Hartwig amination on the C5-Cl position, but I am seeing no conversion. What is wrong?

The Causality: The C-Cl bond in 5-chloro-1,2,3-triazoles is exceptionally strong. Density Functional Theory (DFT) calculations establish that the Bond Dissociation Energy (BDE) of the C5-Cl bond in 1,2,3-triazoles is approximately 102 kcal/mol —identical to highly unreactive chloropyrroles [2]. Standard Palladium catalysts (like Pd(PPh3​)4​ ) cannot overcome this activation barrier for oxidative addition. The Solution: You must use highly active, electron-rich, and bulky ligands. N-heterocyclic carbene (NHC) Palladium complexes, specifically (THP-Dipp)Pd(cinn)Cl , have been proven to efficiently catalyze the Buchwald-Hartwig cross-coupling of 5-halo-1,2,3-triazoles by facilitating the difficult oxidative addition step [3].

Q3: During C4-amidation, I observe incomplete conversion and poor solubility. How can I drive the reaction to completion?

The Causality: 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can exhibit poor solubility in standard ethereal solvents, and less reactive coupling agents (like EDC/HOBt) may struggle to activate the sterically hindered acid efficiently. The Solution: Switch to HATU as the coupling reagent in a polar aprotic solvent mixture (DMF/DCM). HATU forms a highly reactive 7-aza-OBt ester intermediate that rapidly reacts with both primary and secondary amines at room temperature [4].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, bond energetics, and expected outcomes to guide your experimental design.

Reaction TypeTarget PositionKey Reagent / CatalystC-Cl BDE (kcal/mol)Temp (°C)Expected YieldPrimary Failure Mode
Amidation C4-COOHHATU, DIPEA, DMFN/A2585–95%Poor amine nucleophilicity
SNAr C5-ClAmine, K2​CO3​ , DMF10280–100<10% (Free Acid)C4-carboxylate formation
SNAr C5-ClAmine, K2​CO3​ , DMF10280–10060–80% (Amide)Competing hydrolysis
Buchwald-Hartwig C5-Cl(THP-Dipp)Pd(cinn)Cl10212075–90% (Amide)Catalyst poisoning

Validated Experimental Protocols

Protocol A: C4-Amidation (HATU-Mediated)

This protocol establishes the necessary protective/activating state for downstream C5-functionalization.

  • Activation: To an oven-dried 25 mL round-bottom flask under inert atmosphere ( N2​ ), add 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol).

  • Solvation: Dissolve the solids in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired amine (1.1 equiv, 1.1 mmol) to the reaction mixture. Stir at room temperature for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: C5-Buchwald-Hartwig Cross-Coupling

This protocol utilizes specialized NHC-Pd catalysis to overcome the 102 kcal/mol C-Cl bond dissociation energy.

  • Preparation: In an argon-filled glovebox, charge a 10 mL microwave vial with the C4-amide intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired (het)arylamine (1.2 equiv, 0.6 mmol), and sodium tert-butoxide ( t -BuONa) (3.0 equiv, 1.5 mmol).

  • Catalyst Loading: Add the palladium catalyst [(THP-Dipp)Pd(cinn)Cl] (2 mol %, 0.01 mmol).

  • Reaction: Seal the vial, remove it from the glovebox, and inject anhydrous 1,4-dioxane (2.5 mL) via syringe. Heat the mixture to 120 °C in a pre-heated oil bath for 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the 5-amino-1,2,3-triazole derivative.

References

  • Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain PubMed Central (PMC)[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society (JACS)[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles PubMed Central (PMC)[Link]

  • Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement The Journal of Organic Chemistry (JOC)[Link]

Optimization

Technical Support Center: 1,3-Dipolar Cycloaddition Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the mechanistic realities of 1,3-dipolar cycloadditions (1,3-DC) in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the mechanistic realities of 1,3-dipolar cycloadditions (1,3-DC) in drug discovery and bioconjugation[1].

Whether you are executing a classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2] or transitioning to a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for live-cell compatibility, success relies on controlling reaction kinetics, understanding frontier molecular orbitals, and mitigating off-target reactivity. Do not just follow protocols blindly; understand the chemical causality behind every step.

Optimization Decision Matrix

G Start Select 1,3-Dipolar Cycloaddition Strategy Q1 Is the target system sensitive to Copper toxicity? Start->Q1 CuAAC CuAAC (Copper-Catalyzed) Q1->CuAAC No SPAAC SPAAC (Strain-Promoted) Q1->SPAAC Yes OptCu Add THPTA ligand & Sodium Ascorbate CuAAC->OptCu OptSPAAC Select DBCO or BCN based on hydrophilicity SPAAC->OptSPAAC

Decision matrix for selecting and optimizing 1,3-dipolar cycloaddition strategies.

Section 1: CuAAC Troubleshooting (Copper-Catalyzed)

Q: My CuAAC reaction is sluggish or stalling before completion. How do I force it to completion? A: The most common cause of a stalled CuAAC reaction is the premature oxidation of the active Cu(I) catalyst to inactive Cu(II)[3].

  • Causality & Solution: Cu(I) is thermodynamically unstable in aqueous, aerobic conditions. To maintain a robust catalytic cycle, you must use a reducing agent like Sodium Ascorbate (NaAsc) in excess. Furthermore, incorporating a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) prevents Cu(I) oxidation and accelerates the reaction[3]. Ensure a ligand-to-copper molar ratio of at least 4:1[4].

Q: I am observing significant degradation of my protein/oligonucleotide after CuAAC. How can I prevent this? A: Biomolecule degradation during CuAAC is typically caused by Reactive Oxygen Species (ROS) generated by the Cu(I)/O2/ascorbate system[3].

  • Causality & Solution: Ascorbate reduces Cu(II) to Cu(I), but in the presence of dissolved oxygen, Cu(I) can reduce O2 to superoxide and hydroxyl radicals, which cleave peptide bonds and nucleic acid backbones. To self-validate your system against ROS:

    • Degas all buffers using argon sparging.

    • Use a high-affinity Cu(I) ligand (e.g., THPTA) to occupy the copper coordination sphere, blocking O2 activation and protecting the biomolecule from oxidative damage[3].

    • If degradation persists, your biomolecule is inherently copper-sensitive, and you must pivot to a metal-free SPAAC workflow[5].

Section 2: SPAAC Troubleshooting (Strain-Promoted)

Q: I switched to SPAAC to avoid copper toxicity, but I am seeing high background fluorescence/non-specific binding in my biological samples. Why? A: While SPAAC is bioorthogonal, highly strained cyclooctynes like DBCO (dibenzocyclooctyne) can undergo off-target thiol-yne addition reactions with endogenous cysteine residues[6].

  • Causality & Solution: The ring strain that drives the azide-alkyne cycloaddition also makes the alkyne susceptible to nucleophilic attack by free thiols. To troubleshoot:

    • Pre-treat your biological sample with a mild thiol-blocking agent (e.g., iodoacetamide) if free cysteines are not required for your assay.

    • Switch to a less lipophilic and slightly less reactive cyclooctyne, such as BCN (bicyclononyne), which exhibits lower cross-reactivity with thiols compared to DBCO.

Q: My DBCO-conjugated reagent is precipitating out of my aqueous buffer. How do I improve solubility? A: DBCO is highly lipophilic, which often leads to aggregation in aqueous bioconjugation buffers[7].

  • Causality & Solution: Hydrophobic collapse prevents the cyclooctyne from accessing the azide. Use a Sulfo-DBCO derivative or incorporate a PEG spacer (e.g., DBCO-PEG4-Fluorophore) to enhance aqueous solubility and increase the hydrodynamic radius, ensuring the reactive moiety remains solvent-exposed[6].

Section 3: General Nitrone-Olefin Cycloadditions

Q: I am performing a 1,3-DC with a nitrone and an electron-deficient olefin, but I am getting a poor ratio of regioisomers. How can I improve regioselectivity? A: Poor regioselectivity in nitrone-olefin cycloadditions is driven by a small HOMO-LUMO energy gap difference between the two possible transition states[8].

  • Causality & Solution: You can alter the frontier molecular orbital (FMO) energies by changing the solvent environment. Utilizing fluorinated solvents like 2,2,2-trifluoroethanol (TFE) strongly hydrogen-bonds with the nitrone oxygen, lowering its HOMO energy and often driving the reaction to a single regioisomer with significantly reduced reaction times (e.g., 30 minutes vs. 6 hours)[8].

Quantitative Data: 1,3-Dipolar Cycloaddition Comparison

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Nitrone-Olefin (1,3-DC)
Driving Force Cu(I) metal catalysisAlkyne ring strain (~18 kcal/mol)HOMO-LUMO FMO interactions
Typical Rate Constant 10 to 100 M⁻¹ s⁻¹0.1 to 1.0 M⁻¹ s⁻¹0.001 to 0.05 M⁻¹ s⁻¹
Biocompatibility Low (Requires Cu/ROS mitigation)High (Bioorthogonal, metal-free)Moderate (Requires specific dipoles)
Primary Byproducts ROS (if poorly optimized)None (100% atom economy)Regioisomer mixtures (if unoptimized)
Best Application In vitro bioconjugation / ArraysLive-cell imaging / In vivo targetingHeterocycle synthesis / Scaffolds

Experimental Protocols: Self-Validating Systems

Protocol 1: Self-Validating CuAAC Bioconjugation (Aqueous)

This protocol is designed to eliminate ROS-mediated degradation while ensuring complete conversion.

  • Reagent Preparation: Prepare 100 mM Sodium Ascorbate in degassed water immediately before use.

    • Causality Checkpoint: Ascorbate oxidizes rapidly in air; fresh preparation ensures quantitative reduction of Cu(II) to Cu(I)[4].

  • Catalyst Complexation: Pre-mix CuSO4 (1 mM final) with THPTA ligand (4 mM final) in a separate tube before adding to the biomolecule.

    • Causality Checkpoint: Pre-complexation prevents free Cu(II) from binding non-specifically to the protein backbone, which would lead to localized ROS generation[3].

  • Reaction Initiation: Add the Alkyne-target, Azide-probe, and the Cu/THPTA complex to the reaction vessel. Add Sodium Ascorbate (5 mM final) last to initiate the reaction. Incubate at room temperature for 1-2 hours.

  • Self-Validation Control: Always run a parallel "No-Azide" control.

    • Causality Checkpoint: If the No-Azide control shows a positive signal (e.g., fluorescence), it indicates non-specific binding or physical entrapment of the probe, rather than true covalent 1,2,3-triazole formation.

Protocol 2: Metal-Free SPAAC Labeling of Live Cells

This protocol utilizes strain-promoted kinetics to achieve labeling without heavy metals.

  • Buffer Preparation: Prepare the target biomolecule or cell suspension in PBS (pH 7.4). No degassing is required.

    • Causality Checkpoint: SPAAC is entirely independent of redox chemistry and oxygen, making it inherently robust in ambient conditions[5].

  • Reagent Addition: Add DBCO-conjugated probe (5-10 molar equivalents) to the azide-modified target.

    • Causality Checkpoint: The ring strain of DBCO drives the reaction[6], but its bulky, hydrophobic nature requires a slight molar excess to overcome steric hindrance during the transition state[7].

  • Self-Validation (Thiol Check): Run a parallel control pre-treated with 10 mM Iodoacetamide for 30 minutes prior to DBCO addition.

    • Causality Checkpoint: DBCO can undergo off-target thiol-yne reactions. If the iodoacetamide-treated sample shows significantly lower labeling than your experimental sample, your DBCO probe is cross-reacting with endogenous cysteines[6].

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Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific stability challenges associated with 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 143...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific stability challenges associated with 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2). This compound is a highly versatile building block in medicinal chemistry and agrochemical development, but its unique electronic structure makes it susceptible to specific degradation pathways if handled improperly.

This guide provides a comprehensive breakdown of the causality behind these decomposition events, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your synthetic workflows.

Core Stability Profile

Understanding the quantitative and qualitative limits of your compound is the first step in preventing degradation. The table below summarizes the critical stability parameters and known decomposition triggers.

Property / ParameterValue / Description
CAS Number 1432747-14-2
Molecular Formula C₅H₆ClN₃O₂ (MW: 175.57 g/mol )
Primary Degradation Pathway 1 Thermal Decarboxylation: Loss of CO₂ at elevated temperatures (> 140 °C).
Primary Degradation Pathway 2 Nucleophilic Substitution (SNAr): Displacement of the 5-chloro group by strong nucleophiles.
Primary Degradation Pathway 3 Ring Scission: Retro-cycloaddition releasing N₂ gas under extreme thermal stress (> 200 °C).
Recommended Storage 2–8 °C (Short-term) / -20 °C (Long-term), under Argon, protected from light.

Troubleshooting & FAQs

Q1: Why is my compound undergoing spontaneous decarboxylation during synthesis or scale-up?

The Causality: 1,2,3-triazole-4-carboxylic acids are inherently prone to thermal decarboxylation. The electron-withdrawing nature of the triazole ring, compounded by the highly electronegative 5-chloro substituent, significantly lowers the activation energy required to break the C-C bond of the carboxylate group. Heating the compound above 140 °C, or exposing it to strong acidic catalysts at moderate temperatures, facilitates a proton-transfer transition state that rapidly expels carbon dioxide [3].

Actionable Solution:

  • Temperature Control: Keep all reaction temperatures strictly below 100 °C. If you are forming acid chlorides, avoid refluxing thionyl chloride (SOCl₂).

  • Alternative Activation: Use mild, low-temperature coupling reagents (e.g., HATU, EDC/HOBt) in polar aprotic solvents to activate the carboxylic acid without inducing thermal stress.

Q2: How do I prevent the loss or displacement of the 5-chloro substituent during my reactions?

The Causality: The 5-position of this specific triazole ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent nitrogen atoms and the electron-withdrawing 4-carboxylic acid group create a severe electron deficiency at C5. Consequently, the C-Cl bond is highly susceptible to attack by strong nucleophiles (e.g., primary amines, alkoxides, or hydroxides) under basic conditions [2].

Actionable Solution:

  • Base Selection: Strictly avoid strong, nucleophilic bases. Utilize sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent Choice: Avoid alcoholic solvents (like MeOH or EtOH) in the presence of base, as in-situ generated alkoxides will rapidly displace the chlorine atom to form a 5-alkoxy ether.

Q3: What causes the triazole ring to open, and how can I mitigate this?

The Causality: Under extreme thermal stress (typically > 200 °C), the 1,2,3-triazole core can undergo retro-cycloaddition or ring-scission. This pathway is driven by the massive thermodynamic stability of the nitrogen gas (N₂) that is expelled, leaving behind highly reactive and unstable alkyne or amidine fragments [1].

Actionable Solution:

  • Avoid Harsh Distillation: Never use high-temperature vacuum distillation to purify this compound or its immediate derivatives.

  • Purification: Rely on recrystallization or low-temperature flash column chromatography.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. By checking the specific validation points, you can confirm that decomposition has been successfully prevented.

Protocol 1: Controlled Low-Temperature Amidation (Avoiding Decarboxylation & SNAr)

This protocol details the formation of an amide bond while suppressing both thermal decarboxylation and nucleophilic displacement of the 5-chloro group.

  • Activation: Dissolve 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Validation Check: The solution should remain clear; any immediate dark discoloration indicates solvent/base impurities.

  • Coupling Reagent: Add HATU (1.1 equiv) portion-wise. Stir at 0 °C for 15 minutes. Validation Check: A color change to pale yellow indicates the successful formation of the active ester intermediate.

  • Amine Addition: Slowly add the target amine (1.05 equiv). Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench the reaction with cold 5% aqueous citric acid. (Do not use strong mineral acids like HCl, which can trigger degradation). Extract with Ethyl Acetate (3x).

  • Analytical Validation: Analyze the crude organic layer via LCMS. You must observe the [M+H]+ peak of the product. The absence of an [M−44] peak confirms no decarboxylation occurred, and the absence of an [M−Cl+Amine] peak confirms the SNAr pathway was successfully suppressed.

Protocol 2: Safe Recrystallization & Storage
  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of Ethyl Acetate and warm gently to 50 °C. Do not exceed 60 °C.

  • Precipitation: Once dissolved, remove from heat and add Hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 4 hours.

  • Filtration & Drying: Filter the white crystals via vacuum filtration. Dry under high vacuum at room temperature. Do not use a heated vacuum oven.

  • Storage Validation: Store the dried powder in an amber glass vial, backfilled with Argon, at -20 °C. Validation Check: A sharp melting point indicates high purity; a broad melting point range is the first indicator of partial thermal decomposition.

Mechanistic Pathways Visualization

The following diagram maps the exact causality of the three primary decomposition pathways discussed in this guide.

DecompositionPathways A 5-Chloro-1-ethyl-1H-1,2,3-triazole- 4-carboxylic acid B Thermal Decarboxylation (Loss of CO₂) A->B Heat (> 140 °C) / Acidic Catalysis D Nucleophilic Substitution (SNAr at C5) A->D Strong Nucleophiles / High pH F Triazole Ring Scission (Retro-cycloaddition) A->F Extreme Heat (> 200 °C) C 5-Chloro-1-ethyl-1H- 1,2,3-triazole B->C - CO₂ E 5-Substituted-1-ethyl-1H- 1,2,3-triazole-4-carboxylic acid D->E - Cl⁻ G N₂ Gas + Alkyne/Amidine Fragments F->G Ring Opening

Mechanistic decomposition pathways of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

References

  • Lu, M., et al. "Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials." The Journal of Physical Chemistry A, ACS Publications, 2020. 1

  • Dimroth, P., et al. "SYNTHESIS OF ALKYL 1-PHENYL-5-CHLORO-1,2,3-TRIAZOLE-4-CARBOXYLATE." Canadian Journal of Chemistry, 1957. 2

  • Fokin, V. V., et al. "Tandem Catalysis: From Alkynoic Acids and Aryl Iodides to 1,2,3-Triazoles in One Pot." The Journal of Organic Chemistry, ACS Publications, 2011. 3

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Optimization

challenges in the regioselective synthesis of 1,5-disubstituted-1,2,3-triazoles

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing 1,5-disubstituted 1,2,3-triazoles.

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for yielding 1,4-isomers, synthesizing the 1,5-isomer is critical for drug development, as these scaffolds act as highly stable bioisosteres for cis-amide bonds in peptidomimetics[1]. However, achieving perfect regioselectivity and maintaining catalytic efficiency requires strict control over your reaction environment.

Below is the strategic decision matrix for selecting your synthetic route, followed by targeted troubleshooting FAQs and validated protocols.

SynthesisStrategy Start Target: 1,5-Disubstituted 1,2,3-Triazole MetalTol Is trace metal contamination acceptable? Start->MetalTol RuAAC RuAAC (Ruthenium Catalysis) Use Cp*RuCl(COD) MetalTol->RuAAC Yes (Standard Synthesis) MetalFree Metal-Free Approaches MetalTol->MetalFree No (Bio-assays) EAOC Eliminative Azide-Olefin Cycloaddition (EAOC) MetalFree->EAOC Nitroolefins available Enaminone Enaminone-based Multicomponent Assembly MetalFree->Enaminone Amine/Tosylhydrazine available

Decision matrix for selecting a 1,5-disubstituted 1,2,3-triazole synthesis route.

FAQ & Troubleshooting Guide

Q1: Why am I getting poor yields and incomplete conversion when using CpRuCl(PPh3)2 for my RuAAC reactions? A: The classic catalyst, CpRuCl(PPh3)2, requires elevated temperatures (typically 60–80 °C) because the triphenylphosphine (PPh3) ligands are strongly bound. For the catalytic cycle to begin, these spectator ligands must dissociate to allow the azide and alkyne to coordinate to the ruthenium center[2]. Furthermore, prolonged heating increases the risk of catalyst deactivation via oxidation if your solvent is not rigorously degassed.

The Solution: Switch to Cp*RuCl(COD) (where COD = 1,5-cyclooctadiene). The COD ligand is significantly more labile, allowing the rapid generation of the coordinatively unsaturated active ruthenium species at ambient temperature[2][3]. This drastically reduces thermal degradation and improves overall yields, particularly for sensitive substrates[4].

Q2: My NMR shows a mixture of 1,4- and 1,5-disubstituted triazoles. How do I improve the regioselectivity for the 1,5-isomer? A: True RuAAC is inherently highly selective for the 1,5-isomer. The regioselectivity is governed by the oxidative coupling step, where the coordinated alkyne nucleophilically attacks the terminal electrophilic nitrogen of the azide[2][3]. Steric and electronic factors dictate that the terminal carbon of the alkyne bonds with the ruthenium center, forming a specific six-membered ruthenacycle that exclusively yields the 1,5-isomer upon reductive elimination[4].

If you are observing the 1,4-isomer, it is rarely a failure of the RuAAC mechanism itself. Instead, it is almost always caused by trace copper contamination (triggering the CuAAC pathway) or thermal background Huisgen cycloaddition if your reaction exceeds 80 °C[5]. Ensure all glassware is acid-washed and avoid using spatulas that have previously handled copper salts.

RuAAC_Mechanism Cat [Cp*RuCl] Catalyst Coord Coordination of Azide & Alkyne (Displacement of spectator ligands) Cat->Coord OxCoupling Oxidative Coupling (Nucleophilic attack of alkyne) Coord->OxCoupling Ruthenacycle Six-membered Ruthenacycle Intermediate OxCoupling->Ruthenacycle Steric/electronic control drives 1,5-selectivity RedElim Reductive Elimination (Rate-determining step) Ruthenacycle->RedElim Product 1,5-Disubstituted Triazole + Catalyst Regeneration RedElim->Product Product->Cat Catalytic Cycle

Mechanistic pathway of the RuAAC reaction highlighting the origin of 1,5-regioselectivity.

Q3: We are synthesizing triazoles for biological assays and cannot tolerate ruthenium contamination. What are the best metal-free alternatives? A: Ruthenium is notoriously difficult to completely scavenge and is highly cytotoxic, which poses a significant hurdle in drug discovery[6]. For biological applications, metal-free methods are highly recommended.

The most robust alternative is the Eliminative Azide-Olefin Cycloaddition (EAOC). By substituting the alkyne with a nitroolefin, you provide an excellent dipolarophile for the azide. The strongly electron-withdrawing nitro group accelerates the initial 1,3-dipolar cycloaddition. Following cycloaddition, the intermediate rapidly undergoes elimination of nitrous acid (HNO2) to aromatize into the 1,5-disubstituted 1,2,3-triazole[7]. This method can be catalyzed by mild, low-toxicity Lewis acids like Ce(OTf)3 or run completely metal-free using iodine[6][8].

Quantitative Method Comparison

Synthesis MethodPrimary CatalystTypical Temp (°C)Regioselectivity (1,5:1,4)Typical Yield RangeMetal Contamination Risk
Classic RuAAC CpRuCl(PPh3)260–80>95:570–90%High (Ru)
Advanced RuAAC CpRuCl(COD)20–45>99:185–98%High (Ru)
Rare-Earth EAOC Ce(OTf)3100100:075–95%Low (Ce is low toxicity)
Metal-Free Assembly Iodine (I2)110100:060–85%None

Validated Experimental Protocols

Protocol 1: Optimized Ambient-Temperature RuAAC Workflow

Use this protocol to maximize yield and prevent thermal degradation of sensitive substrates.

  • Preparation: In a glovebox or using standard Schlenk techniques, add Cp*RuCl(COD) (1–2 mol%) to an oven-dried reaction vial.

  • Solvent Degassing: Use 1,4-dioxane or THF. Rigorously degas the solvent by sparging with argon for at least 15 minutes.

    • Self-Validation Check: The solution should remain a clear, characteristic catalyst color. If it turns dark brown or black, oxidation has occurred, and the catalyst is deactivated.

  • Reagent Addition: Add the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv).

  • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. For highly sterically hindered internal alkynes, gentle heating to 45 °C may be required[3].

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

Protocol 2: Metal-Free EAOC Protocol (For Biological Assays)

Use this protocol when synthesizing bioisosteres where trace heavy metals would trigger false positives in cellular assays.

  • Preparation: In a standard round-bottom flask, dissolve the nitroolefin (1.0 equiv) and organic azide (1.2 equiv) in DMSO.

  • Catalyst Addition: Add molecular iodine (I2, 20 mol%) or Ce(OTf)3 (5 mol%) as a mild promoter[6][8].

  • Reaction: Heat the mixture to 100–110 °C for 8–12 hours.

    • Self-Validation Check: Monitor the evolution of brown NO2 gas (a byproduct of HNO2 decomposition). This visual cue confirms the elimination step is successfully aromatizing the triazole ring[7].

  • Workup: Cool to room temperature. If iodine was used, quench with saturated aqueous Na2S2O3. Extract with ethyl acetate, wash thoroughly with brine, dry over MgSO4, and concentrate.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications.[Link]

  • Enzyme-Catalyzed Regioselective Synthesis of 4-Hetero-Functionalized 1,5-Disubstituted 1,2,3-Triazoles. Organic Letters - ACS Publications.[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.[Link]

  • Ce(OTf)3-Catalyzed [3 + 2] Cycloaddition of Azides with Nitroolefins: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Organic Chemistry Portal.[Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books.[Link]

  • A Metal- and Azide-Free Multicomponent Assembly toward Regioselective Construction of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of 1,5-Functionalized 1,2,3-Triazoles Using Ionic Liquid/Iron(III) Chloride as an Efficient and Reusable Homogeneous Catalyst. MDPI.[Link]

  • 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Polar Triazole Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1,2,3-triazoles and 1,2,4-triazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1,2,3-triazoles and 1,2,4-triazoles. These heterocycles present a unique "perfect storm" of purification challenges: they are highly polar, basic, prone to strong hydrogen bonding, and act as excellent bidentate ligands for transition metals[1].

This guide moves beyond generic protocols. It offers mechanistically grounded troubleshooting and self-validating workflows to ensure the high-purity isolation of your target compounds.

Section 1: Strategic Purification Workflow

Before selecting a solvent system, you must diagnose the specific physicochemical properties of your crude mixture. Use the decision matrix below to determine the optimal purification trajectory.

TriazolePurification Crude Crude Triazole Mixture CuCheck Synthesized via CuAAC? (Contains Copper?) Crude->CuCheck CuScavenge Copper Scavenging (EDTA Wash / Resin) CuCheck->CuScavenge Yes Polarity Assess Polarity (TLC / LogP) CuCheck->Polarity No CuScavenge->Polarity HighPolar Highly Polar / Basic (LogP < 0) Polarity->HighPolar ModPolar Moderate Polarity (LogP > 0) Polarity->ModPolar HILIC HILIC or Polar-Embedded RP-HPLC HighPolar->HILIC Silica Amine-Modified Silica or Standard RP-HPLC ModPolar->Silica

Decision tree for selecting the optimal purification strategy for polar triazole compounds.

Section 2: Troubleshooting FAQs (The "Why" and "How")

Q1: My 1,2,3-triazole synthesized via CuAAC has a persistent green/blue tint. How do I remove the residual copper?

  • Causality: 1,2,3-triazoles are potent bidentate and tridentate ligands that form highly stable thermodynamic complexes with the Cu(I) and Cu(II) ions used in click chemistry. Simple aqueous workups fail because the triazole-copper formation constant ( Kf​ ) exceeds the solvation energy of copper in water.

  • Solution: You must introduce a competing chelator with a significantly higher Kf​ for copper.2 forces the transmetalation of copper into the aqueous phase[2]. Alternatively, for flow chemistry or scale-up, thiourea-functionalized metal scavenging resins (e.g., QuadraPure TU) covalently trap the leached copper[3].

Q2: During normal-phase column chromatography, my polar triazole streaks severely, resulting in poor recovery and co-elution.

  • Causality: Triazoles contain basic nitrogen atoms that act as strong hydrogen-bond acceptors. Standard silica gel features acidic silanol groups (pKa ~4.5–5.5). This acid-base interaction leads to continuous adsorption-desorption kinetics (streaking) rather than discrete partitioning[4].

  • Solution: You must neutralize the stationary phase.4 masks the acidic silanol sites, converting the interaction from chemisorption to true physisorption[4]. For extremely sensitive derivatives, switch to commercially available deactivated (neutral) silica gel or alumina[4].

Q3: My compound elutes in the void volume during Reversed-Phase (RP) HPLC on a standard C18 column. How can I retain it?

  • Causality: Highly polar triazoles lack the hydrophobic surface area required to partition into the non-polar C18 alkyl chains. The hydration shell of the triazole is thermodynamically favored in the aqueous mobile phase, causing it to wash out immediately[1].

Section 3: Quantitative Data & Method Selection

To streamline your method development, consult the following empirical data summarizing the efficacy of various purification modalities for triazoles.

Purification TechniqueStationary PhaseRecommended Mobile PhaseTarget Polarity (LogP)Typical RecoveryPrimary Use Case
Normal Phase (Modified) Bare SilicaDCM/MeOH + 1% Et₃N> 1.075–85%Moderately polar triazoles; bulk scale-up
Reversed-Phase (RP-HPLC) C18 / Polar-EmbeddedH₂O/MeCN (Gradient)0 to 3.085–95%Standard substituted 1,2,4-triazoles
HILIC Bare Silica / Triazole-bondedMeCN/H₂O (Buffer)< 090–98%Ultra-polar, highly basic triazoles
Scavenger Resin QuadraPure TUN/A (Batch/Flow)Any> 95%Copper catalyst removal (CuAAC)
Section 4: Standard Operating Protocols (SOPs)
Protocol A: Biphasic EDTA Copper Scavenging
  • Self-Validation Metric: The aqueous layer transitions from colorless to deep blue, while the organic layer becomes colorless, visually confirming copper migration[2].

  • Dissolution: Dissolve the crude CuAAC reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate)[2].

  • Chelation: Add an equal volume of 0.1 M aqueous EDTA disodium salt solution to the organic phase.

  • Agitation: Vigorously stir the biphasic mixture for 30–60 minutes at room temperature.

    • Causality: Vigorous stirring maximizes the interfacial surface area, accelerating the mass transfer of the Cu-EDTA complex into the aqueous phase.

  • Separation: Transfer the mixture to a separatory funnel and allow complete phase separation. Drain the blue aqueous layer.

  • Verification Wash: Repeat the EDTA wash (Steps 2-4) until the aqueous layer remains completely colorless upon separation.

  • Final Polish: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the metal-free triazole.

Protocol B: HILIC Method Development for Ultra-Polar Triazoles
  • Self-Validation Metric: Symmetrical peak shape with a retention factor ( k′ ) between 2 and 10, preventing void volume elution[1].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in H₂O (pH 3.0).

    • Causality: The buffer controls the ionization state of the basic triazole nitrogens and ensures a stable, immobilized aqueous layer on the stationary phase.

    • Solvent B: 100% Acetonitrile (MeCN).

  • Equilibration: Flush the column with 90% Solvent B / 10% Solvent A for at least 20 column volumes.

    • Critical Step: HILIC columns require extensive equilibration to establish the critical water-enriched partition layer.

  • Sample Loading: Dissolve the sample in a diluent matching the initial mobile phase (e.g., 90% MeCN).

    • Warning: Injecting samples dissolved in 100% water will disrupt the partitioning layer, causing severe peak splitting and loss of retention.

  • Gradient Elution: Run a shallow gradient from 90% B down to 60% B over 20 minutes. (Note: In HILIC, increasing the aqueous phase increases elution strength, which is the exact opposite of RP-HPLC).

Section 5: References
  • Technical Support Center: Purification of Polar Triazole Compounds | BenchChem |1

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles | BenchChem | 2

  • Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives | BenchChem | 4

  • A practical flow synthesis of 1,2,3-triazoles | RSC Publishing | 3

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Analysis of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Executive Summary & Analytical Challenges 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2) is a critical halogenated heterocyclic building block frequently utilized in the development of bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2) is a critical halogenated heterocyclic building block frequently utilized in the development of bioactive pharmaceutical compounds. From an analytical perspective, this molecule presents a triad of challenges:

  • High Polarity : Small, highly polar organic acids exhibit poor retention and peak shape on traditional reversed-phase C18 columns.

  • Poor Fragmentation Efficiency : Triazole derivatives are notoriously difficult to fragment efficiently in collision-induced dissociation (CID), often yielding single-fragment dominance or requiring high collision energies .

  • Matrix Interference : When analyzed in biological matrices (e.g., plasma) or environmental samples, low-molecular-weight polar analytes are highly susceptible to ion suppression.

This guide objectively compares the performance of two distinct mass spectrometry platforms—Triple Quadrupole (LC-ESI-QQQ) and Quadrupole Time-of-Flight (LC-ESI-QTOF) —to establish robust, self-validating analytical workflows for this compound.

Mechanistic Causality: Ionization and Fragmentation Strategy

Ionization Causality

The presence of the carboxylic acid moiety dictates the use of Electrospray Ionization in Negative Mode (ESI-) . While the triazole ring possesses basic nitrogens capable of protonation in positive mode, the acidic pKa of the carboxyl group ensures near-quantitative deprotonation in slightly basic or neutral source conditions, yielding a robust [M-H]⁻ precursor ion at m/z 174.007 (for the ³⁵Cl isotope).

Fragmentation Causality & Self-Validation

The fragmentation of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid follows predictable, thermodynamically driven pathways.

  • Decarboxylation : The most labile bond is the carboxyl group, leading to a rapid neutral loss of carbon dioxide (-44 Da).

  • Alkyl Cleavage : Subsequent CID energy drives the neutral loss of ethylene (-28 Da) from the N1-ethyl substituent.

  • Isotopic Validation : The chlorine atom provides an intrinsic, self-validating mechanism. Any fragment retaining the chlorine atom must exhibit the characteristic 3:1 isotopic abundance ratio of ³⁵Cl to ³⁷Cl. Deviation from this ratio immediately flags isobaric matrix interference.

Pathway M_ion [M-H]⁻ m/z 174.007 Precursor Ion Frag1 [M-H-CO₂]⁻ m/z 130.017 Decarboxylation M_ion->Frag1 - CO₂ (-44 Da) Frag3 [Cl]⁻ m/z 34.969 Chlorine Cleavage M_ion->Frag3 Heterolytic Cleavage Frag2 [M-H-CO₂-C₂H₄]⁻ m/z 101.986 Ethyl Loss Frag1->Frag2 - C₂H₄ (-28 Da)

Fig 1. Proposed ESI- fragmentation pathway of the target triazole carboxylic acid.

Platform Comparison: QQQ vs. Q-TOF

Choosing the correct MS architecture depends entirely on the analytical endpoint.

  • Triple Quadrupole (QQQ) : Operates in Multiple Reaction Monitoring (MRM) mode. It acts as a mass filter, discarding all non-target ions. This results in an exceptionally high signal-to-noise (S/N) ratio, making it the gold standard for high-throughput pharmacokinetic (PK) quantitation in complex matrices like human plasma .

  • Quadrupole Time-of-Flight (Q-TOF) : Provides High-Resolution Mass Spectrometry (HRMS). While less sensitive than QQQ for absolute quantitation, its ability to measure exact mass (sub-5 ppm error) is mandatory for structural elucidation, metabolite identification, and resolving synthesis impurities .

Workflow Sample 5-Chloro-1-ethyl-1H-1,2,3-triazole -4-carboxylic acid Prep Sample Preparation (Protein PPT / SPE) Sample->Prep LC UHPLC Separation (Polar-embedded C18) Prep->LC QQQ Triple Quadrupole (QQQ) Targeted Quantitation LC->QQQ QTOF Q-TOF (HRMS) Structural Elucidation LC->QTOF MRM MRM Mode High Sensitivity / PK QQQ->MRM ExactMass Exact Mass & MS/MS Impurity Profiling QTOF->ExactMass

Fig 2. Analytical workflow comparing QQQ and Q-TOF MS for triazole derivative analysis.

Self-Validating Experimental Protocols

Step 1: Sample Preparation (Solid Phase Extraction)

Because small polar compounds suffer from poor recovery in standard liquid-liquid extraction, a Solid Phase Extraction (SPE) approach using graphitized carbon (e.g., ENVI-Carb) is required to trap the polar triazole .

  • Self-Validation Mechanism : Spike the matrix with a ¹³C₂-labeled internal standard (SIL-IS) prior to extraction. A consistent SIL-IS peak area across all samples proves that extraction recovery is stable and flags any localized matrix ion suppression.

Step 2: UHPLC Separation
  • Column Choice : A polar-embedded C18 column (e.g., Waters ACQUITY HSS T3, 2.1 × 100 mm, 1.8 µm). Causality: Standard C18 phases undergo "dewetting" (phase collapse) in highly aqueous conditions. Polar-embedded columns maintain hydration, ensuring robust retention of the polar triazole acid.

  • Mobile Phase : (A) 0.1% Formic Acid in Water; (B) Acetonitrile. Causality: The acidic mobile phase keeps the carboxylic acid protonated (neutral) during chromatography, maximizing column retention. Post-column, the ESI voltage forcefully deprotonates the molecule for negative mode detection.

Step 3: MS Parameter Optimization
  • Declustering Potential (DP) : Must be kept low (-30V to -40V). Causality: Carboxylic acids are highly susceptible to in-source fragmentation. An excessively high DP will cleave the CO₂ group before the ion reaches the first quadrupole, artificially destroying the precursor [M-H]⁻ signal.

Comparative Data Presentation

Table 1: Optimized MRM Transitions (QQQ Platform)

Used for absolute quantitation. The ratio between the Quantifier and Qualifier must remain within ±20% of the neat standard to validate peak purity.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
174.0 (³⁵Cl)130.050-40-15Quantifier
174.0 (³⁵Cl)35.050-40-35Qualifier 1
176.0 (³⁷Cl)132.050-40-15Qualifier 2 (Isotope Check)
Table 2: Exact Mass Determination (Q-TOF Platform)

Used for structural confirmation. Mass error must be < 5 ppm for positive elemental composition assignment.

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M-H]⁻ (³⁵Cl)C₅H₅ClN₃O₂174.0070174.0072+1.1
[M-H-CO₂]⁻C₄H₅ClN₃130.0172130.0170-1.5
[M-H-CO₂-C₂H₄]⁻C₂HClN₃101.9859101.9861+2.0
Table 3: Performance Metric Comparison
Analytical MetricLC-ESI-QQQ (MRM)LC-ESI-QTOF (HRMS)
Linear Dynamic Range 0.1 – 1000 ng/mL5 – 500 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL5.0 ng/mL
Mass Resolution (FWHM) ~0.7 Da (Unit Resolution)> 30,000
Primary Utility High-throughput PK/PD trackingImpurity profiling & Metabolite ID

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX Technical Notes. Available at: [Link]

  • LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. Biomedical Chromatography (2025). Available at:[Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia Medical Journal (2025). Available at:[Link]

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry (2020). Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-1,2,3-Triazoles

Introduction: The Versatile 1,2,3-Triazole Scaffold and the Role of Halogenation The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] Renowned for its exceptional chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile 1,2,3-Triazole Scaffold and the Role of Halogenation

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] Renowned for its exceptional chemical stability, ability to form hydrogen bonds, and large dipole moment, it serves as a reliable pharmacophore and a bioisostere for amide bonds.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles exceptionally straightforward and robust.[1][3]

Within the family of trisubstituted triazoles, 5-halogenated derivatives stand out as pivotal synthetic intermediates.[1] They are versatile handles that unlock a vast chemical space through late-stage functionalization, primarily via metal-catalyzed cross-coupling and nucleophilic substitution reactions. The choice between a 5-chloro and a 5-bromo substituent is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, selectivity, and the overall synthetic route.

This guide provides an in-depth comparison of the reactivity of 5-chloro- and 5-bromo-1,2,3-triazoles. We will delve into the mechanistic principles governing their transformations, present comparative experimental data, and offer field-proven insights to guide your synthetic choices.

Core Principles: Understanding Halogen Reactivity on an Electron-Deficient Ring

The reactivity of the C5-halogen bond in 1,2,3-triazoles is dictated by the inherent electronic properties of the heterocycle. The 1,2,3-triazole ring is electron-deficient, a characteristic that enhances the electrophilicity of the C5 position and influences the bond strength of the C-X (X = Cl, Br) bond. This electronic nature sets the stage for two primary classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Generally, in palladium-catalyzed cross-coupling reactions , the rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond strength typically follows the order C-Cl > C-Br > C-I. Consequently, the reactivity trend is the inverse: I > Br > Cl.[4] This means that 5-bromo-1,2,3-triazoles are expected to be more reactive than their 5-chloro counterparts, often requiring milder reaction conditions.

In Nucleophilic Aromatic Substitution (SNAr) , the mechanism is more nuanced. It typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide.[5] Here, the "element effect" can come into play. A more electronegative halogen (like chlorine) can better stabilize the developing negative charge in the rate-determining addition step through its inductive effect, potentially leading to a faster reaction (F > Cl > Br > I).[5] However, if the elimination of the halide is rate-determining, then leaving group ability (I > Br > Cl > F) becomes the dominant factor. The observed reactivity is therefore a delicate balance between these two effects.

Comparative Analysis in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most widely employed methods for functionalizing 5-halo-1,2,3-triazoles, enabling the formation of C-C, C-N, and C-O bonds with high precision.

The Suzuki-Miyaura reaction, which forges a C-C bond between the triazole and a boronic acid derivative, is a workhorse in synthetic chemistry.

Causality of Experimental Choices: The choice of catalyst, ligand, and base is critical. For the less reactive 5-chlorotriazoles, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step.[6][7] The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8]

Reactivity Comparison: As predicted by general principles, 5-bromo-1,2,3-triazoles are significantly more reactive than 5-chlorotriazoles in Suzuki coupling. While methods have been developed for the coupling of 5-chlorotriazoles, they often necessitate higher catalyst loadings, higher temperatures, and more specialized catalytic systems.[6] In a notable study, the first Suzuki-Miyaura cross-coupling of 5-chlorotriazoles was achieved using an expanded-ring NHC-palladium complex in water, highlighting the need for advanced catalysts to engage these less reactive substrates.[6]

Suzuki_Workflow cluster_transmetalation Transmetalation Substrate 5-Halo-1,2,3-Triazole (Chloro or Bromo) Catalyst Pd Catalyst + Ligand Substrate->Catalyst Oxidative Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst Base Base (e.g., K₂CO₃) Product 5-Aryl-1,2,3-Triazole Catalyst->Product Base->Catalyst

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 5-halo-1,2,3-triazoles.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

HalogenCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromo Pd(OAc)₂K₂CO₃THF/H₂O85-9010-1282-91[9]
Chloro (er-NHC)Pd(allyl)ClK₃PO₄H₂O1002460-95[6]

The Sonogashira reaction couples the triazole with a terminal alkyne, providing access to valuable alkynylated heterocycles. This reaction typically employs a dual catalytic system of palladium and copper(I).[10][11]

Causality of Experimental Choices: The palladium catalyst facilitates the oxidative addition into the C-X bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.[10] The amine base is crucial as it serves both as a base to deprotonate the alkyne and often as the solvent.[12]

Reactivity Comparison: The reactivity trend of Br > Cl is firmly established. 5-Bromotriazoles are excellent substrates for Sonogashira coupling, reacting under standard, mild conditions. 5-Chlorotriazoles are far more challenging substrates and often require higher temperatures, specialized ligands (e.g., bulky phosphines), or copper-free conditions to avoid side reactions.[11]

Sonogashira_Workflow Substrate 5-Halo-1,2,3-Triazole (Chloro or Bromo) Pd_Cat Pd Catalyst Substrate->Pd_Cat Oxidative Addition Alkyne Terminal Alkyne Cu_Cat Cu(I) Co-catalyst Alkyne->Cu_Cat Product 5-Alkynyl-1,2,3-Triazole Pd_Cat->Product Reductive Elimination Cu_Cat->Pd_Cat Transmetalation Base Amine Base Base->Alkyne

Caption: General workflow for the Sonogashira coupling of 5-halo-1,2,3-triazoles.

This reaction is a powerful method for forming C-N bonds, enabling the synthesis of 5-amino-1,2,3-triazoles, which are prevalent motifs in biologically active molecules.[2][13]

Causality of Experimental Choices: This transformation is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine or NHC ligands are essential to promote both the oxidative addition and the final reductive elimination step.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle.[15]

Reactivity Comparison: While several reports demonstrate the successful Buchwald-Hartwig amination of 5-halo-1,2,3-triazoles, direct side-by-side kinetic comparisons are scarce.[13][16][17] However, based on the general principles of cross-coupling, 5-bromotriazoles are expected to react more readily. The successful coupling of various amines with 5-halo-1,2,3-triazoles using an expanded-ring NHC-Pd catalyst suggests a broadly applicable method, though reaction conditions may need to be optimized based on the specific halogen.[13][17]

Table 2: Representative Buchwald-Hartwig Amination Conditions

HalogenCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Halo (general) (THP-Dipp)Pd(cinn)Clt-BuONa1,4-Dioxane12024Good-Excellent[13][16]
Bromo (THP-Dipp)Pd(cinn)ClNaOtBu1,4-Dioxane11024~70-90[14]
Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a metal-free alternative for functionalizing the C5 position with a range of nucleophiles.

Causality of Experimental Choices: The reaction is driven by the electron-deficient nature of the triazole ring. The choice of solvent and base (if required to generate the nucleophile) is critical. Aprotic polar solvents like THF or DMF are common as they can solvate the charged intermediate.

Reactivity Comparison: The relative reactivity of 5-chloro- vs. 5-bromo-1,2,3-triazoles in SNAr is less straightforward than in cross-coupling. While bromine is a better leaving group, chlorine's higher electronegativity can better stabilize the rate-limiting Meisenheimer intermediate. Data from the closely related 1,2,3-triazine system provides a compelling case study: in the reaction with phenol, 5-bromo-1,2,3-triazine gave a significantly higher yield than the 5-chloro analog, suggesting that leaving group ability is the dominant factor in this case.[18] It is reasonable to extrapolate that for many nucleophiles, 5-bromotriazoles will exhibit higher reactivity in SNAr reactions.

Caption: The two-step addition-elimination mechanism of SNAr at the C5 position.

Metallation and the "Halogen Dance" Phenomenon

Direct deprotonation at an adjacent position followed by rearrangement offers a unique pathway for functionalization.

Causality of Experimental Choices: The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures is essential for regioselective deprotonation.[2][19] The low temperature is critical to prevent decomposition of the often unstable lithiated intermediates.[2]

Reactivity Comparison: The "halogen dance" is a base-induced intramolecular migration of a halogen.[20] This reaction typically involves deprotonation at a position adjacent to the halogen, followed by a rearrangement to place the halogen at the newly deprotonated site. This phenomenon is far more common and efficient for bromo- and iodo-aromatics than for chloro-aromatics.[21] The greater polarizability and size of bromine facilitate the formation of the bridged transition state required for migration. While direct lithiation of 1,2,3-triazoles is well-known, the halogen dance is a specific consideration for 5-bromo-1,2,3-triazoles, potentially leading to isomeric products if not carefully controlled.[22][23]

Halogen_Dance Start Bromo-Heterocycle Lithiated Lithiated Intermediate Start->Lithiated + Base (Deprotonation) Rearranged_Li Rearranged Lithiated Intermediate Lithiated->Rearranged_Li Halogen Migration Product Isomeric Bromo-Heterocycle Rearranged_Li->Product + E⁺ (Quench)

Caption: Simplified mechanism of the base-induced Halogen Dance reaction.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromo-1,2,3-triazole
  • To a reaction vessel, add the 5-bromo-1,2,3-triazole (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add degassed THF and water (e.g., a 3:1 mixture).

  • Add the palladium catalyst, such as Pd(OAc)₂ (2-5 mol%).

  • Heat the mixture to 85-90 °C and stir for 10-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 5-Chloro-1,2,3-triazole
  • To an oven-dried reaction vessel, add the 5-chloro-1,2,3-triazole (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (3.0 eq.).

  • Add the palladium precatalyst (e.g., (THP-Dipp)Pd(cinn)Cl, 2 mol%).[13]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the mixture to 120 °C in a sealed tube and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Strategic Outlook

The choice between a 5-chloro- and 5-bromo-1,2,3-triazole is a strategic decision that hinges on a trade-off between reactivity, cost, and desired synthetic outcome.

  • 5-Bromo-1,2,3-triazoles are the substrates of choice for most palladium-catalyzed cross-coupling reactions . Their higher reactivity translates to milder conditions, lower catalyst loadings, and often higher yields. They are also more susceptible to halogen dance rearrangements under basic conditions, a factor that must be considered during reaction design. In many SNAr reactions, their superior leaving group ability also makes them more reactive.

  • 5-Chloro-1,2,3-triazoles are typically more cost-effective and can be advantageous when the higher reactivity of a bromide is undesirable (e.g., in molecules with multiple reactive sites). However, their functionalization via cross-coupling requires more forcing conditions and specialized, highly active catalysts . In SNAr reactions, their reactivity is substrate-dependent but generally lower than their bromo counterparts.

For drug development professionals and synthetic chemists, understanding these nuances is key to designing efficient and robust synthetic routes. The greater reactivity of the C-Br bond allows for selective functionalization in the presence of a C-Cl bond, opening avenues for sequential, orthogonal derivatization of complex molecules. As catalyst development continues to advance, the reactivity gap between chlorides and bromides will narrow, but the fundamental differences will remain a critical tool in the synthetic chemist's arsenal.

References

  • D. S. Nikerov, et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]

  • A. S. Galushko, et al. (2022). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. [Link]

  • C. Martin, et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. [Link]

  • A. S. Galushko, et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules. [Link]

  • A. S. Galushko, et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]

  • A. M. C.ACCESS, et al. (2021). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Chemistry – A European Journal. [Link]

  • M. Begtrup, P. Larsen. (1990). Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through Directed Lithiation of 1-(Benzyloxy)-1,2,3-triazole. Acta Chemica Scandinavica. [Link]

  • A. S. Galushko, et al. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]

  • S. Wang, et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. [Link]

  • D. V. Dar’in, et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • B. Oursel, et al. (2025). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • L. Jones, B. J. Whitaker. Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]

  • X. F. Duan, Z. B. Zhang. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]

  • S. Ye, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • D. S. Lee, et al. (2005). Chiral Triazole-substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A. M. C.ACCESS, et al. (2021). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ResearchGate. [Link]

  • S. R. Santhapu, et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]

Sources

Validation

Comparative Biological Activity Guide: 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic Acid in Fragment-Based Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for Fragment-Based Drug Discovery (FBDD). The selection of the right scaffold dictates the downstream pharmacokinetic and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for Fragment-Based Drug Discovery (FBDD). The selection of the right scaffold dictates the downstream pharmacokinetic and pharmacodynamic success of a lead compound. This guide provides an objective, data-driven comparison of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (5-CE-TCA) against other standard triazole classes, detailing its unique structural advantages, biological activity profile, and validated experimental workflows.

Structural & Mechanistic Rationale

The 1,2,3-triazole ring is a privileged pharmacophore, acting as a rigid, metabolically stable bioisostere for amide bonds. It possesses a strong dipole moment that enhances hydrogen bonding with target enzymes [3]. However, the specific substitution pattern on the triazole ring profoundly alters its biological utility.

5-CE-TCA vs. Unsubstituted 1,2,3-Triazoles vs. 1,2,4-Triazoles
  • 5-CE-TCA (CAS: 1432747-14-2): The presence of the electron-withdrawing 5-chloro substituent is the critical differentiator here. Causally, this halogen atom increases the overall lipophilicity (LogP) of the fragment and enables highly specific halogen bonding (σ-hole interactions) within the hydrophobic binding pockets of kinases. Furthermore, the 1-ethyl group provides steric shielding against enzymatic degradation while maintaining a low molecular weight. When coupled to form 1,2,3-triazole-4-carboxamides, these derivatives act as potent inhibitors of the Wnt/β-catenin signaling pathway and exhibit broad-spectrum antiproliferative activity [1].

  • Unsubstituted 1,2,3-Triazoles: While excellent for click-chemistry applications, the lack of a C5 substituent leaves the ring vulnerable to metabolic oxidation and reduces the hydrophobic surface area available for target binding, often resulting in lower binding affinities (higher IC50 values) [3].

  • 1,2,4-Triazole Derivatives: Featuring a different nitrogen arrangement, 1,2,4-triazoles are highly effective at coordinating with metals and are frequently utilized as Focal Adhesion Kinase (FAK) or PI3K/Akt inhibitors [2]. However, they often require more complex synthetic routes to achieve the same degree of functionalization as 1,2,3-triazoles.

Wnt/β-Catenin Pathway Inhibition Mechanism

1,2,3-triazole-4-carboxamides derived from 5-CE-TCA have demonstrated the ability to disrupt tumor proliferation by promoting the degradation of β-catenin, preventing its translocation to the nucleus[1].

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Binds Destruction Destruction Complex (APC/Axin/GSK3) Receptor->Destruction Inhibits BetaCatenin β-Catenin Destruction->BetaCatenin Fails to Degrade Transcription Tumor Proliferation BetaCatenin->Transcription Drives Triazole 1,2,3-Triazole-4-Carboxamides (5-CE-TCA derived) Triazole->BetaCatenin Promotes Degradation

Fig 1: Mechanism of Wnt/β-Catenin pathway inhibition by 5-CE-TCA derived carboxamides.

Quantitative Performance Comparison

The following table synthesizes the biological activity and physicochemical parameters of 5-CE-TCA derivatives compared to alternative triazole scaffolds based on recent in vitro screening data [1] [2] [3].

Scaffold / Compound ClassKey Structural FeaturePrimary Biological TargetAntiproliferative IC50 RangeMetabolic Stability
5-CE-TCA Derivatives 5-Chloro, 1-EthylWnt/β-catenin, Tubulin0.05 - 2.5 µMHigh (Halogen-protected)
Unsubstituted 1,2,3-Triazoles C5-ProtonMetAP2, Various2.0 - 15.0 µMModerate
1,2,4-Triazole Derivatives 1,2,4-Nitrogen arrangementFAK, PI3K/Akt0.1 - 5.0 µMHigh

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating 5-CE-TCA derivatives.

Workflow Visualization

Workflow Step1 Fragment: 5-CE-TCA (CAS: 1432747-14-2) Step2 Amide Coupling (HATU, DIPEA, Target Amine) Step1->Step2 Step3 Purification (Prep-HPLC, >95% Purity) Step2->Step3 Step4 In Vitro Screening (MTT Assay on NCI-60 Panel) Step3->Step4 Step5 Hit Validation (IC50 Determination) Step4->Step5

Fig 2: Step-by-step FBDD workflow from 5-CE-TCA fragment to hit validation.

Protocol A: Sterically Hindered Amide Coupling

Causality Note: The 5-chloro group on the triazole ring creates significant steric hindrance and electron withdrawal, making the carboxylic acid less reactive. Standard EDC/NHS coupling often fails here. We utilize HATU, which provides superior coupling efficiency for sterically hindered substrates.

  • Activation: Dissolve 1.0 eq of 5-CE-TCA in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via preparative HPLC to achieve >95% purity.

Protocol B: Self-Validating MTT Cytotoxicity Assay

Causality Note: The MTT assay measures mitochondrial reductase activity as a direct proxy for cell viability. To ensure data integrity, this protocol includes strict vehicle and positive controls.

  • Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2​ incubator.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized 5-CE-TCA derivative (0.01 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO (ensures solvent does not cause toxicity).

    • Positive Control: Doxorubicin at 1 µM (validates assay sensitivity).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formed formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

References

  • Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids Source: Biopolymers and Cell (2021) URL: [Link]

  • Title: Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton Source: eScholarship, University of California (2021) URL: [Link]

  • Title: 1,2,3-Triazoles: Synthesis and Biological Application Source: IntechOpen (2020) URL: [Link]

Comparative

Comparative Guide to Catalysts for 1,2,3-Triazole Synthesis: CuAAC, RuAAC, and SPAAC

As a Senior Application Scientist, I frequently consult with drug development teams and chemical biologists who need to forge stable, bioorthogonal linkages. The 1,2,3-triazole core is a privileged pharmacophore and an u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and chemical biologists who need to forge stable, bioorthogonal linkages. The 1,2,3-triazole core is a privileged pharmacophore and an unparalleled linking moiety. However, the classical thermal Huisgen 1,3-dipolar cycloaddition is obsolete for precision synthesis due to its requirement for high heat and its non-selective generation of mixed 1,4- and 1,5-regioisomers 1.

Today, the choice of catalytic system dictates not only the regiochemistry of the final triazole but also the biocompatibility of the reaction itself. This guide provides an objective, data-driven comparison of the three dominant methodologies: Copper-Catalyzed (CuAAC), Ruthenium-Catalyzed (RuAAC), and Strain-Promoted (SPAAC) azide-alkyne cycloadditions.

Mechanistic Causality & Strategic Catalyst Selection

To choose the right catalyst, one must understand the underlying organometallic mechanisms that drive regioselectivity.

The 1,4-Regioisomer Champion: CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard of "click chemistry." The reaction is driven by the ability of Cu(I) to coordinate with a terminal alkyne, significantly lowering the pKa of the terminal proton. This allows for facile deprotonation and the formation of a highly reactive copper-acetylide intermediate . The azide then coordinates to the copper center, forcing a highly directed [3+2] cycloaddition that exclusively yields the 1,4-disubstituted 1,2,3-triazole 2. Causality Check: The absolute requirement for a terminal proton to form the copper-acetylide means CuAAC cannot be used with internal alkynes.

The 1,5-Regioisomer Specialist: RuAAC

When structure-activity relationship (SAR) studies demand the complementary 1,5-disubstituted regioisomer , Ruthenium(II) catalysts (such as Cp*RuCl(PPh₃)₂) are required 3. Unlike copper, ruthenium does not form an acetylide. Instead, Ru(II) coordinates with both the alkyne and the azide simultaneously. An oxidative coupling forms a ruthenacycle intermediate , followed by reductive elimination to release the 1,5-triazole 2. Causality Check: Because this mechanism bypasses the acetylide requirement, RuAAC successfully couples both terminal and internal alkynes.

The Bioorthogonal Pioneer: SPAAC

For live-cell imaging, transition metals are highly cytotoxic. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates the catalyst entirely. By utilizing cyclooctynes (e.g., DBCO, BCN), the severe ring strain (~18 kcal/mol) lowers the activation energy enough to drive the cycloaddition spontaneously at room temperature 4.

Visualizing the Catalytic Pathways

G Azide Azide (R1-N3) RuCat Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) Azide->RuCat Coordination Alkyne Terminal Alkyne (R2-C≡CH) CuCat Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Alkyne->CuCat Coordination Alkyne->RuCat Coordination CuInt Copper-Acetylide Intermediate CuCat->CuInt Deprotonation RuInt Ruthenacycle Intermediate RuCat->RuInt Oxidative Coupling Prod14 1,4-Disubstituted 1,2,3-Triazole CuInt->Prod14 + Azide Cycloaddition Prod15 1,5-Disubstituted 1,2,3-Triazole RuInt->Prod15 Reductive Elimination

Catalytic pathways of CuAAC and RuAAC showing mechanistic divergence to distinct regioisomers.

Quantitative Data & Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three primary methodologies to aid in workflow selection 4.

FeatureCuAACRuAACSPAAC
Active Catalyst Cu(I)Ru(II)None (Strain-driven)
Regioselectivity Exclusive 1,4-isomerExclusive 1,5-isomerMixed regioisomers
Alkyne Scope Terminal alkynes onlyTerminal & Internal alkynesCyclooctynes only
Reaction Rate Very Fast (Minutes to Hours)Fast (Hours to Days)Moderate to Fast
Biocompatibility Low (Cu toxicity)Very Low (Ru toxicity)Excellent (Bioorthogonal)
Typical Yields > 95%70 - 90%> 85%
Atmosphere Ambient (with ascorbate)Inert (Argon/N₂) requiredAmbient

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational cues are embedded to confirm that the underlying chemical mechanisms are functioning correctly.

Protocol A: CuAAC Synthesis of 1,4-Disubstituted Triazoles

This protocol utilizes in situ reduction of Cu(II) to Cu(I), stabilized by a THPTA ligand to prevent oxidative degradation of sensitive biological substrates.

Reagents:

  • Azide substrate (1.0 eq)

  • Terminal Alkyne substrate (1.05 eq)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • THPTA ligand (5 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the azide and alkyne in t-BuOH. Causality: The mixed aqueous-organic solvent ensures that both lipophilic organic substrates and water-soluble inorganic catalysts remain in a single homogenous phase.

  • Ligand Pre-coordination: In a separate vial, dissolve CuSO₄ and THPTA in H₂O. Causality: Pre-mixing ensures the Cu(II) is fully chelated by THPTA before reduction, preventing the subsequent Cu(I) species from disproportionating into unreactive Cu(0) and Cu(II).

  • Catalyst Activation: Add Sodium Ascorbate to the copper-ligand solution. Self-Validation Cue: The solution will immediately transition from bright blue (Cu²⁺) to colorless or pale yellow (Cu⁺). If the solution remains blue, the ascorbate has degraded, and the reaction will fail.

  • Cycloaddition: Add the activated catalyst mixture to the substrate solution. Stir at room temperature for 2–4 hours.

  • Monitoring & Isolation: Monitor via TLC (EtOAc/Hexane). Self-Validation Cue: The highly polar triazole product will appear as a new, strongly UV-active spot near the baseline compared to the starting materials. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: RuAAC Synthesis of 1,5-Disubstituted Triazoles

Because Ru(II) catalysts are highly sensitive to oxidation, this protocol mandates strict anhydrous and anaerobic conditions 4.

Reagents:

  • Azide substrate (1.0 eq)

  • Terminal or Internal Alkyne (1.2 eq)

  • Cp*RuCl(PPh₃)₂ (5 mol%)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry a Schlenk flask and purge with Argon three times. Causality: Oxygen rapidly oxidizes the active Ru(II) species to inactive Ru(III)/Ru(IV) complexes, killing the catalytic cycle.

  • Substrate Loading: Dissolve the azide and alkyne in the anhydrous solvent and transfer to the Schlenk flask via syringe.

  • Catalyst Introduction: Quickly add the Cp*RuCl(PPh₃)₂ catalyst against a positive flow of Argon. Self-Validation Cue: The solution will take on the characteristic deep reddish-brown color of the dissolved ruthenium complex. If it turns black or precipitates immediately, oxygen contamination has occurred.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C and stir for 12–24 hours. Causality: The formation of the ruthenacycle intermediate has a higher activation energy barrier than the copper-acetylide pathway, necessitating thermal energy.

  • Monitoring & Isolation: Monitor via LC-MS. Field Insight: Do not rely solely on TLC, as 1,5-triazoles frequently co-elute with starting alkynes on standard silica. Upon completion, concentrate under reduced pressure and purify via flash column chromatography to separate the product from the ruthenium residues.

References

  • National Institutes of Health (NIH). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Available at: [Link]

  • ACS Omega. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences (IJPS). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid proper disposal procedures

Standard Operating Procedure & Technical Guide: Handling and Disposal of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid Executive Summary & Chemical Profile As a halogenated heterocyclic building block frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Handling and Disposal of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Executive Summary & Chemical Profile

As a halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug discovery, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1432747-14-2) presents specific logistical and safety challenges [2]. The presence of both a covalently bound chlorine atom on the heteroaromatic ring and a terminal carboxylic acid moiety dictates strict adherence to specialized handling and disposal protocols.

Improper thermal degradation of halogenated organics can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, this compound must be strictly managed under Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste to ensure environmental safety and regulatory compliance [1].

Physicochemical Hazard Assessment

To safely operationalize the handling of this compound, scientists must first understand the causality behind its physical hazards.

Property / ClassificationValue / Descriptor
Chemical Name 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS Number 1432747-14-2
Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity
Waste Classification Halogenated Organic Solid Waste

Mechanistic Causality of Hazards:

  • Irritation Potential: The carboxylic acid functional group acts as a proton donor. Upon contact with mucosal membranes or perspiration on the skin, it causes localized pH drops, leading to acute irritation and potential tissue damage.

  • Environmental Persistence: The carbon-chlorine (C-Cl) bond in the electron-deficient triazole system is highly stable against natural hydrolysis or photolysis. This makes it a persistent environmental pollutant if discharged into standard aqueous waste streams, necessitating destructive high-temperature incineration [3].

Operational Safety & Handling Protocol

To mitigate exposure to aerosolized powders and prevent cross-contamination, the following self-validating workflow must be employed during routine laboratory operations.

Step-by-Step Handling Methodology:

  • Engineering Controls Preparation: Conduct all weighing and transfer operations within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE) Donning: Equip standard laboratory PPE, including a flame-resistant lab coat, ANSI Z87.1 compliant safety goggles, and double-layered nitrile gloves.

    • Causality: Double-gloving provides a sacrificial layer; if the outer glove is contaminated with the acidic powder, it can be immediately doffed to prevent skin permeation without exposing the researcher's bare hands.

  • Static Mitigation: Utilize anti-static weighing boats and grounded spatulas. Heterocyclic powders often carry static charges that cause them to aerosolize or adhere to weighing enclosures, leading to inaccurate yields and contamination.

  • Post-Handling Decontamination: Wipe down all spatulas and balances with a solvent mixture of 70% Isopropanol / 30% Water to dissolve residual traces, followed by a dry wipe to prevent residue buildup.

Spill Response & Decontamination Workflow

In the event of a localized powder spill, immediate containment is required to prevent tracking the halogenated compound throughout the facility.

Step-by-Step Spill Methodology:

  • Isolation & Assessment: Immediately cordon off the spill area. Do not attempt to sweep the dry powder, as mechanical agitation will aerosolize the fine particulates, drastically increasing the inhalation risk.

  • Dust Suppression: Gently cover the spilled powder with damp, absorbent paper towels. The moisture prevents aerosolization while slightly solubilizing the compound.

  • Neutralization & Collection: Spray a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO₃) over the covered spill.

    • Causality: The weak base reacts with the carboxylic acid moiety to form a highly water-soluble sodium salt. This neutralizes the irritant hazard and facilitates complete, safe transfer into the paper towels.

  • Primary Waste Transfer: Carefully scoop the damp, neutralized towels into a wide-mouth High-Density Polyethylene (HDPE) container using a plastic dustpan.

  • Validation: Swab the spill area with a wet pH indicator strip. If the pH is below 6.0, repeat the sodium bicarbonate wash until a neutral pH (7.0) is achieved. This creates a self-validating system ensuring all acidic residue has been successfully removed.

Proper Disposal Procedures & Waste Segregation

Under EPA RCRA regulations, 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid must never be commingled with standard non-halogenated organic waste [1].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Identify the physical state of the waste. If the compound is a pure solid powder, designate it as "Solid Halogenated Organic Waste." If it is dissolved in a solvent (e.g., Dichloromethane or DMSO), designate it as "Liquid Mixed Halogenated Waste."

  • Container Compatibility: Transfer the waste into a compatible, structurally sound container. HDPE or amber borosilicate glass is required.

    • Causality: Metal containers must be strictly avoided. The acidic nature of the compound, especially if trace moisture is present, can cause slow galvanic corrosion of metal container walls, leading to catastrophic leaks in storage.

  • RCRA-Compliant Labeling: Affix a standardized Hazardous Waste label. Explicitly check the "Halogenated" and "Toxic" boxes. Write the full chemical name—do not use abbreviations, trade names, or structural acronyms.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the area is well-ventilated and strictly segregated from strong oxidizers and strong bases [3].

  • Institutional Transfer: Transfer the container to the facility's Environmental Health and Safety (EH&S) department within 180 days of the accumulation start date. EH&S will route the material to an EPA-certified facility for high-temperature incineration (typically >1,000°C with alkaline scrubbers) to safely cleave the C-Cl bond without generating dioxins.

Waste Segregation and Disposal Workflow Diagram

WasteWorkflow Start Waste Generation: 5-Chloro-1-ethyl-1H- 1,2,3-triazole-4-carboxylic acid CheckMix Mixed with Organic Solvents? Start->CheckMix SolidWaste Solid Halogenated Organic Waste CheckMix->SolidWaste No MixedWaste Liquid/Solid Mixed Halogenated Waste CheckMix->MixedWaste Yes Packaging Package in Compatible HDPE or Glass Container SolidWaste->Packaging MixedWaste->Packaging Labeling Label: 'Hazardous Waste - Halogenated Organic' Packaging->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal EPA-Certified High-Temperature Incineration (RCRA Compliant) Storage->Disposal Within 180 days

Figure 1: Decision matrix and operational workflow for halogenated triazole waste disposal.

References

  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." U.S. Environmental Protection Agency (EPA). [Link]

  • "Hazardous Waste Management Program: Halogenated Organic Waste." Eastern Washington University (EH&S). [Link]

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